2-Amino-2-(oxetan-3-yl)acetic acid;hydrochloride
Description
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Properties
Molecular Formula |
C5H10ClNO3 |
|---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
2-amino-2-(oxetan-3-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO3.ClH/c6-4(5(7)8)3-1-9-2-3;/h3-4H,1-2,6H2,(H,7,8);1H |
InChI Key |
BQHDFICZAOXZSP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C(C(=O)O)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of (S)-2-Amino-2-(oxetan-3-yl)acetic Acid
The following technical guide is structured to provide an exhaustive, reproducible, and scientifically grounded pathway for the synthesis of (S)-2-Amino-2-(oxetan-3-yl)acetic acid (also known as (S)-Oxetan-3-ylglycine).
This guide prioritizes chemical stability and enantiomeric purity , addressing the specific challenge of preserving the strained oxetane ring during the harsh conditions typically required for amino acid synthesis.
Part 1: Strategic Analysis & Molecular Architecture
The Oxetane Motif in Medicinal Chemistry
The oxetane ring (1,3-epoxypropane) has emerged as a critical bioisostere for the gem-dimethyl group and the carbonyl functionality.[1][2][3] In the context of (S)-2-Amino-2-(oxetan-3-yl)acetic acid , the oxetane side chain offers distinct pharmacological advantages over the isopropyl group of Valine or the tert-butyl group of tert-Leucine:
-
Reduced Lipophilicity: The oxygen atom lowers LogD compared to carbocyclic analogs, improving aqueous solubility.
-
Metabolic Stability: The 3-position of the oxetane is blocked from metabolism, and the ring itself is surprisingly robust against oxidative metabolism (P450s).
-
Conformational Lock: The planar ring restricts the rotameric freedom of the side chain, potentially reducing the entropic penalty upon protein binding.
The Synthetic Challenge: The "Acid Trap"
The core difficulty in synthesizing this molecule is the acid sensitivity of the oxetane ring.[4]
-
Risk: Strong Lewis acids or aqueous Brønsted acids (e.g., 6M HCl reflux used in standard Strecker hydrolysis) will trigger ring-opening to form the 1,3-diol or chlorohydrin derivatives.
-
Solution: The synthetic strategy must rely on basic or enzymatic conditions for the construction and unmasking of the amino acid functionality.
Part 2: Retrosynthetic Logic
The synthesis is disconnected to Oxetan-3-one , a commercially available ketone. Two primary routes are viable:
-
Route A (Robust/Scalable): Bucherer-Bergs synthesis followed by Chiral Resolution. This is preferred for gram-to-kilogram scale due to the exclusive use of basic conditions.
-
Route B (Asymmetric/Medicinal): Ellman Sulfinimine synthesis. Preferred for rapid analog generation but requires careful handling of the sulfinyl cleavage.
Figure 1: Retrosynthetic analysis highlighting the divergence between the robust Bucherer-Bergs route and the asymmetric Ellman route.
Part 3: Primary Protocol – The Bucherer-Bergs / Enzymatic Route
Recommendation: This is the most reliable method for generating the target molecule without compromising the oxetane ring.
Step 1: Formation of the Spiro-Hydantoin
The reaction of oxetan-3-one with ammonium carbonate and cyanide yields the racemic spiro-hydantoin.
-
Reagents: Oxetan-3-one (1.0 eq), (NH₄)₂CO₃ (3.0 eq), NaCN (1.5 eq).
-
Solvent: Ethanol/Water (1:1).
-
Conditions: 50–60 °C, sealed vessel, 12–18 hours.
Protocol:
-
Dissolve oxetan-3-one (10 mmol) in EtOH/H₂O (20 mL).
-
Add (NH₄)₂CO₃ followed by NaCN (Caution: Cyanide handling protocols apply).
-
Heat to 55 °C. The solution will initially be clear and may precipitate the hydantoin upon cooling.
-
Workup: Concentrate ethanol under reduced pressure. Acidify carefully to pH 6 (using mild acid like dilute acetic acid, not HCl) to precipitate the product.
-
Yield: Typically 60–75%.
-
QC: ¹H NMR (DMSO-d₆) should show the oxetane protons as multiplets around 4.5–4.8 ppm and the hydantoin NH peaks.
Step 2: Alkaline Hydrolysis to Racemic Amino Acid
The hydantoin is extremely stable but can be opened using Barium Hydroxide, which avoids the high salt loads of NaOH and allows for easy sulfate removal.
-
Reagents: Ba(OH)₂·8H₂O (1.5 eq).
-
Solvent: Water.
-
Conditions: Reflux (100 °C), 12–24 hours.
Protocol:
-
Suspend the hydantoin in water containing Ba(OH)₂.
-
Reflux until HPLC indicates consumption of the hydantoin.
-
Critical Purification: Allow the mixture to cool. Bubble CO₂ gas or add stoichiometric H₂SO₄ to precipitate Barium as BaCO₃/BaSO₄.
-
Filter the solids. The filtrate contains the racemic amino acid.
-
Lyophilize to obtain the crude racemic 2-amino-2-(oxetan-3-yl)acetic acid.
Step 3: Enzymatic Resolution (The Chiral Step)
To obtain the (S)-enantiomer , we utilize Acylase I (from Aspergillus melleus) . This requires N-acetylation of the racemate first, followed by selective deacetylation of the (S)-isomer.
-
Sub-step 3a (Acetylation): Treat racemate with Ac₂O/NaOH (Schotten-Baumann conditions) to get N-Acetyl-DL-(oxetan-3-yl)glycine.
-
Sub-step 3b (Selective Hydrolysis):
-
Dissolve N-Acetyl-DL-amino acid in water. Adjust pH to 7.5 with dilute LiOH.
-
Add Acylase I (approx 10-20 mg per gram of substrate).
-
Incubate at 37 °C with gentle stirring. Monitor by HPLC.
-
Separation: The enzyme hydrolyzes only the (S)-N-acetyl derivative to the free (S)-amino acid. The (R)-isomer remains acetylated.
-
Acidify to pH 5 and pass through a cation exchange resin (Dowex 50). The free (S)-amino acid binds; the (R)-acetylated species flows through.
-
Elute the (S)-target with 1M NH₄OH.
-
Part 4: Alternative Asymmetric Route (Ellman Auxiliary)
Recommendation: Use this route for small-scale medicinal chemistry library generation where high throughput is required.
Workflow Logic
This route uses (S)-tert-butanesulfinamide to induce chirality. The key is the "Oxetane-Safe" hydrolysis.
Figure 2: The Ellman auxiliary route. Note the red-highlighted step requiring basic hydrolysis to prevent ring opening.
Detailed Protocol
-
Imine Formation:
-
Mix oxetan-3-one (1.0 eq) and (S)-2-methylpropane-2-sulfinamide (1.0 eq) in THF.
-
Add Ti(OEt)₄ (2.0 eq). Stir at RT for 12 h.[5]
-
Note: Ti(OEt)₄ is a mild Lewis acid compatible with oxetanes under these conditions.
-
-
Cyanation (Strecker):
-
Cool the sulfinimine solution to -78 °C.
-
Add TMSCN (1.2 eq) and a catalytic amount of CsF or TBAF.
-
The diastereoselectivity is generally high (>90:10 dr).
-
-
The "Oxetane-Safe" Hydrolysis (Crucial):
-
Do NOT use 6M HCl.
-
Step A (Nitrile to Amide): Treat the aminonitrile with NaOH (1M) and H₂O₂ (30%) at 0 °C to RT. This converts the nitrile to the amide without touching the oxetane.
-
Step B (Amide to Acid): The resulting amide can be hydrolyzed using mild enzymatic conditions (Amidase) or prolonged exposure to Ba(OH)₂ as described in Part 3.
-
Step C (Sulfinyl Removal): The sulfinyl group is labile. Brief treatment with stoichiometric HCl in dioxane (anhydrous) at 0 °C followed immediately by neutralization will remove the auxiliary.
-
Part 5: Quality Control & Data Specifications
Analytical Data Summary
| Parameter | Specification | Method |
| Appearance | White crystalline solid | Visual |
| Purity | >98% | HPLC (C18, 0.1% TFA water/ACN) |
| Enantiomeric Excess | >99% ee | Chiral HPLC (Crownpak CR(+) or Chiralpak ZWIX) |
| ¹H NMR (D₂O) | δ 4.90 (m, 2H), 4.65 (m, 2H), 4.10 (d, 1H, | 400 MHz NMR |
| Mass Spec | [M+H]⁺ = 132.06 | LC-MS (ESI) |
Stability Warnings
-
Acid: Stable in 0.1% TFA (HPLC mobile phase) for short durations (<24h). Unstable in >1M HCl (t½ < 1h).
-
Base: Stable in 1M NaOH for >24h.
-
Storage: Store at -20 °C. Avoid protic solvents with traces of strong acid.
References
-
Wuitschik, G., et al. (2010).[6][7][8] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052–9067.[8] Link
-
Wuitschik, G., et al. (2010).[6][7][8] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246. Link
-
Jirgensons, A., et al. (2005). "Synthesis and preliminary biological evaluation at the glycineB site of (+)- and (−)-3-oxetanylglycine." Tetrahedron, 61(4), 1017-1024. Link
-
Burkhard, J. A., et al. (2013). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters, 15(17), 4312–4315. Link
-
Dunet, G., et al. (2017). "Practical Synthesis of 3,3-Disubstituted Oxetanes." Organic Process Research & Development, 21(12), 1972–1979. Link
Sources
- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificupdate.com [scientificupdate.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. scispace.com [scispace.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Amino-2-(oxetan-3-yl)acetic acid hydrochloride
Abstract
This technical guide provides a comprehensive overview of 2-Amino-2-(oxetan-3-yl)acetic acid hydrochloride, a non-proteinogenic amino acid of significant interest to the pharmaceutical and biotechnology sectors. The incorporation of the oxetane motif—a strained four-membered cyclic ether—into molecular scaffolds has emerged as a powerful strategy in modern medicinal chemistry. This guide delves into the fundamental properties, synthesis, analytical characterization, and strategic applications of this unique building block. We will explore how the oxetane ring imparts favorable physicochemical properties, such as improved solubility and metabolic stability, making it a valuable tool for drug development professionals. Detailed experimental protocols are provided to support researchers in the practical application of this compound, underpinned by a robust framework of scientific literature.
Section 1: The Ascendancy of Oxetanes in Medicinal Chemistry
The landscape of drug discovery is in constant pursuit of novel molecular architectures that can overcome the limitations of traditional pharmacophores. In recent years, the oxetane ring has transitioned from a synthetic curiosity to a validated and valuable component in drug design.[1][2] Its utility stems from its unique combination of properties:
-
Bioisosteric Replacement: The oxetane motif serves as an effective bioisostere for commonly used, but often metabolically labile, functional groups like gem-dimethyl and carbonyl groups.[2][3] This substitution can maintain or improve biological activity while enhancing the drug-like properties of a molecule.
-
Modulation of Physicochemical Properties: The introduction of a polar, rigid oxetane ring can significantly influence a compound's characteristics. Key benefits include:
-
Increased Aqueous Solubility: The ether oxygen acts as a hydrogen bond acceptor, often improving solubility, which is a critical factor for bioavailability.[3][4]
-
Enhanced Metabolic Stability: Replacing metabolically vulnerable groups (e.g., methylene sites) with an oxetane can block cytochrome P450 (CYP) enzyme metabolism, prolonging the compound's half-life.[1][4]
-
Reduced Lipophilicity: In contrast to a gem-dimethyl group which increases lipophilicity (logP), the polar oxetane can reduce it, leading to a more favorable pharmacokinetic profile.[3]
-
pKa Modulation: The electron-withdrawing nature of the oxetane can lower the basicity of adjacent amine groups, which is a useful tactic for fine-tuning compound properties.[1][3]
-
2-Amino-2-(oxetan-3-yl)acetic acid represents a quintessential example of these principles embodied in a single, versatile building block. As a non-proteinogenic amino acid, it provides a gateway for introducing the advantageous oxetane moiety into peptides and small molecule drugs, offering a distinct three-dimensional structure that can explore novel chemical space.
Section 2: Core Compound Identification and Properties
Precise identification is paramount for regulatory compliance and scientific reproducibility. The hydrochloride salt form is typically utilized to enhance stability and aqueous solubility for research and development purposes.
| Property | Data | Source(s) |
| Compound Name | 2-Amino-2-(oxetan-3-yl)acetic acid hydrochloride | - |
| Parent Compound | 2-Amino-2-(oxetan-3-yl)acetic acid | [5] |
| Synonyms | (+/-)-3-Oxetanylglycine hydrochloride | |
| CAS Number (Racemate) | 1270019-87-8 (for parent compound) | [5][6] |
| CAS Number (R-enantiomer) | 394653-43-1 (for parent compound) | [7][8] |
| Molecular Formula | C₅H₁₀ClNO₃ | - |
| Molecular Weight | 167.59 g/mol | - |
| IUPAC Name | 2-amino-2-(oxetan-3-yl)acetic acid;hydrochloride | - |
| SMILES (HCl salt) | C1C(C(C(=O)O)N)OC1.Cl | - |
| Appearance | White to off-white crystalline solid | Typical for amino acid salts |
| Solubility | Soluble in water and polar organic solvents like methanol | Inferred from structure |
Note: A specific CAS number for the hydrochloride salt is not consistently reported in public databases; it is often cataloged under the parent compound's CAS number.
Section 3: Synthesis and Manufacturing Pathway
The synthesis of 2-Amino-2-(oxetan-3-yl)acetic acid derivatives often starts from commercially available oxetan-3-one. A robust and scalable synthetic route is critical for its application in drug development campaigns. The pathway typically involves the creation of an α,β-unsaturated ester intermediate via a Horner–Wadsworth–Emmons (HWE) reaction, followed by the introduction of the amino group.[9][10]
Caption: General synthetic workflow for 2-Amino-2-(oxetan-3-yl)acetic acid hydrochloride.
Experimental Protocol: Laboratory Scale Synthesis
This protocol is a representative procedure based on established methodologies for similar compounds.[9][10]
Step 1: Synthesis of Methyl 2-(oxetan-3-ylidene)acetate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add methyl 2-(diethoxyphosphoryl)acetate (1.05 eq) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes until hydrogen evolution ceases.
-
Add a solution of oxetan-3-one (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield methyl 2-(oxetan-3-ylidene)acetate.
Step 2: Synthesis of 2-Amino-2-(oxetan-3-yl)acetic acid hydrochloride (via Strecker Synthesis)
-
To a solution of methyl 2-(oxetan-3-ylidene)acetate (1.0 eq) in a suitable solvent (e.g., methanol), add aqueous ammonia (excess) and sodium cyanide (1.2 eq).
-
Stir the reaction at room temperature for 12-24 hours. The reaction proceeds via Michael addition of ammonia followed by the addition of cyanide to the intermediate imine.
-
After completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Add concentrated hydrochloric acid (excess) to the residue and heat the mixture to reflux (typically 100-110 °C) for 8-12 hours to hydrolyze the nitrile and ester functionalities.[11]
-
Cool the reaction mixture to room temperature and then to 0 °C to precipitate the product.
-
Filter the solid, wash with a small amount of cold acetone, and dry under vacuum to afford 2-Amino-2-(oxetan-3-yl)acetic acid hydrochloride.
Section 4: Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and quality of the final compound. A suite of standard spectroscopic and chromatographic methods should be employed.
Caption: Standard analytical workflow for quality control.
Protocol 1: Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-proteinogenic amino acids.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable. For underivatized amino acids, a HILIC column can also be effective.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water.
-
B: 0.1% TFA or Formic acid in Acetonitrile.
-
-
Gradient: A typical gradient would run from 5% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm.
-
Sample Preparation: Dissolve an accurately weighed sample (approx. 1 mg/mL) in the initial mobile phase composition or water.
-
Analysis: Inject 5-10 µL and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Structural Confirmation by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation.
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as D₂O or DMSO-d₆.
-
¹H NMR Spectroscopy:
-
Expected Signals: Protons on the oxetane ring (multiplets around 4.5-5.0 ppm), the α-proton (singlet or triplet adjacent to the amino group, ~4.0 ppm), and the α-carbon proton of the side chain. The NH₃⁺ protons may appear as a broad singlet.
-
-
¹³C NMR Spectroscopy:
-
Expected Signals: A signal for the carbonyl carbon (~170-175 ppm), signals for the oxetane carbons (two CH₂ groups and one CH group, typically in the 60-80 ppm range), and a signal for the α-carbon.
-
Section 5: Applications in Drug Discovery
The primary value of 2-Amino-2-(oxetan-3-yl)acetic acid hydrochloride lies in its role as a specialized building block. Its incorporation into a lead compound can be a strategic move to address specific pharmacokinetic or pharmacodynamic challenges.
-
Peptide and Peptidomimetic Chemistry: As a non-proteinogenic amino acid, it can be incorporated into peptides to enhance resistance to enzymatic degradation by proteases. The rigid, three-dimensional nature of the oxetane side chain can also be used to constrain peptide conformation, which can lead to increased receptor affinity and selectivity.
-
Small Molecule Scaffold Decoration: The amino acid functionality provides a handle for conjugation to a core scaffold. The oxetane moiety can be positioned to interact with a biological target or to act as a "pharmacokinetic modulator," improving properties like solubility without adding significant lipophilic bulk.
-
Fragment-Based Drug Discovery (FBDD): The compound itself represents an attractive fragment due to its low molecular weight, high sp³ character, and polarity. It can be used in screening campaigns to identify initial binding interactions that can be elaborated into more potent leads.
Numerous studies have highlighted the positive impact of oxetanes in clinical and preclinical candidates across various therapeutic areas, including oncology, virology, and metabolic diseases, validating the strategic value of this motif.[4][12]
Section 6: Safety, Handling, and Storage
As with any laboratory chemical, proper handling procedures must be followed.
-
Safety:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
As an amino acid hydrochloride, it is a mild acid and may cause skin and eye irritation upon contact.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Protect from moisture, as the compound can be hygroscopic.
-
For long-term storage, refrigeration (2-8 °C) is recommended to ensure stability.
-
Section 7: Conclusion
2-Amino-2-(oxetan-3-yl)acetic acid hydrochloride is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its ability to confer improved solubility, metabolic stability, and novel three-dimensional structure makes it an exceptionally valuable building block for the next generation of therapeutics. This guide has provided the foundational knowledge—from synthesis to application—to empower researchers to effectively utilize this compound in their drug discovery programs, ultimately contributing to the development of safer and more effective medicines.
References
-
Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. Available at: [Link]
-
Vedovato, V., & Wirth, T. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101. Available at: [Link]
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11482-11535. Available at: [Link]
-
Chekurov, M., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]
-
Vedovato, V., & Wirth, T. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. PMC. Available at: [Link]
-
Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed - NIH. Available at: [Link]
-
Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Available at: [Link]
-
ResearchGate. (2025). Applications of oxetanes in drug discovery and medicinal chemistry. Available at: [Link]
-
Synthonix. (n.d.). (R)-2-Amino-2-(oxetan-3-yl)acetic acid. Available at: [Link]
-
Szolcsányi, P., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]
-
Val-Calvo, J., et al. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers. Available at: [Link]
-
Dou, G., Wang, D., & Shi, D. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. The Japan Institute of Heterocyclic Chemistry. Available at: [Link]
-
Chinese Chemical Letters. (2005). HPLC Determination of the Major Non-protein Amino Acids and Common Biogenic Amines in Lathyrus sativus Using a Novel Extraction Method. Available at: [Link]
-
Pravadali-Cekic, S., et al. (2022). Extraction of Non-Protein Amino Acids from Cyanobacteria for Liquid Chromatography-Tandem Mass Spectrometry Analysis. Journal of Visualized Experiments. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Amino-2-(oxetan-3-yl)acetic acid | CymitQuimica [cymitquimica.com]
- 6. molcore.com [molcore.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. Synthonix, Inc > Building Blocks > 394653-43-1 | (R)-2-Amino-2-(oxetan-3-yl)acetic acid [synthonix.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli [frontiersin.org]
- 12. Document: Applications of oxetanes in drug discovery and medicinal chemistry. (CHEMBL5634110) - ChEMBL [ebi.ac.uk]
The Oxetane Shift: Engineering Physicochemical Properties in Peptide Drug Discovery
Executive Summary
The incorporation of oxetane rings into amino acid backbones represents a paradigm shift in modern medicinal chemistry.[1][2] No longer just a "curiosity," the oxetane moiety—a strained four-membered cyclic ether—has emerged as a validated bioisostere for gem-dimethyl and carbonyl groups.[1][3][4][5] This guide details the structural, synthetic, and biological rationale for deploying oxetane-containing amino acids (OAAs) to solve critical attrition issues: metabolic instability, poor solubility, and high lipophilicity.
Part 1: The Physicochemical Rationale
The "Hydrophilic Sister" of the Gem-Dimethyl
The central dogma of oxetane integration is its ability to modulate lipophilicity without altering steric bulk. While the gem-dimethyl group is a standard tool to block metabolic hotspots (e.g.,
Replacing a gem-dimethyl group with an oxetane ring creates a "hydrophilic sister" effect:
-
Steric Equivalence: The oxetane ring puckering mimics the spatial demand of the dimethyl group.
-
Lipophilicity (LogD): The ether oxygen lowers LogD significantly (often by >1 unit).
-
Solubility: The oxygen lone pairs act as hydrogen bond acceptors, increasing aqueous solubility by factors of 4 to 4000 compared to carbocyclic analogues.
pKa Modulation and Permeability
Perhaps the most critical, yet underutilized, feature of OAAs is their electronic influence on adjacent amines.
-
Inductive Effect: The electronegative oxygen in the 3-position exerts a strong electron-withdrawing inductive effect (
) on the -amine.[1] -
Basicity Reduction: This reduces the pKa of the amine by approximately 2.7 log units (e.g., from ~9.9 in standard amines to ~7.2 in 3-aminooxetanes).[1]
-
Outcome: At physiological pH (7.4), a larger fraction of the molecule exists in the neutral state, significantly enhancing passive membrane permeability and reducing hERG channel liability.
Data Summary: Oxetane vs. Carbocycles
Table 1: Comparative Physicochemical Metrics (Based on Wuitschick et al., 2010)
| Property | Gem-Dimethyl / Cyclobutane | Oxetane Analogue | Impact |
| LogD (pH 7.4) | High | Low ( | Improved Solubility |
| H-Bond Acceptors | 0 | 1 (Lone pairs) | Solvation Shell Formation |
| Metabolic Stability | Moderate (C-H abstraction possible) | High (No | Blocked P450 Sites |
| Amine pKa | ~9.8 - 10.0 | ~7.2 - 7.5 | Enhanced Permeability |
Part 2: Structural Classes and Bioisosterism
Visualization: The Bioisosteric Triad
The following diagram illustrates the structural relationships driving OAA design.
Figure 1: The oxetane ring bridges the gap between lipophilic bulk (gem-dimethyl) and polar functionality (carbonyl), offering a "best of both worlds" profile.[5]
3-Aminooxetane-3-carboxylic Acid (OAA-1)
This is the fundamental achiral
Spirocyclic Oxetanes (Proline Surrogates)
Spiro[3.3]heptane systems containing oxetanes are increasingly used as Proline mimics. Unlike Proline, which is susceptible to oxidative metabolism, spiro-oxetanes lock the backbone conformation while lowering the lipophilicity of the turn.
Part 3: Synthetic Methodologies
The Challenge of Ring Strain
The synthesis of OAAs is dominated by the need to preserve the strained ether ring (strain energy ~106 kJ/mol). Acidic conditions must be carefully controlled to prevent ring opening to the corresponding diol or allylic alcohol.
Primary Route: The Modified Strecker Synthesis
The most robust route to 3-aminooxetane-3-carboxylic acid starts from oxetan-3-one .
Figure 2: The Bucherer-Bergs pathway is preferred over standard Strecker conditions to avoid acidic ring opening.
Part 4: Experimental Protocols
Note: These protocols are synthesized from validated methodologies (e.g., Wuitschick et al., Burkhard et al.). Ensure all safety protocols for handling cyanides are strictly followed.
Protocol A: Synthesis of 3-Aminooxetane-3-carboxylic Acid
Objective: Preparation of the core OAA monomer from oxetan-3-one.
Reagents:
-
Oxetan-3-one (1.0 eq)
-
Ammonium carbonate (3.0 eq)
-
Potassium cyanide (1.5 eq)
-
Ethanol/Water (1:1 v/v)
-
Barium hydroxide octahydrate
Step-by-Step:
-
Hydantoin Formation (Bucherer-Bergs):
-
Dissolve oxetan-3-one in EtOH/H2O (1:1).
-
Add solid ammonium carbonate and potassium cyanide.
-
Heat to 55 °C for 12 hours in a sealed vessel. Critical: Do not exceed 60 °C to minimize polymerization.
-
Cool to 0 °C. The spiro-hydantoin usually precipitates. Filter and wash with cold water.
-
-
Hydrolysis:
-
Suspend the spiro-hydantoin in water.
-
Add Ba(OH)2·8H2O (1.5 eq).
-
Reflux (100 °C) for 16 hours.
-
Purification: Precipitate Barium as BaCO3 by bubbling CO2 or adding dry ice. Filter hot.
-
-
Isolation:
-
Concentrate the filtrate.
-
Crystallize from water/ethanol to yield the target amino acid as a white solid.
-
Protocol B: Peptide Coupling with OAAs
Objective: Coupling an OAA into a peptide chain without ring degradation. Constraint: Avoid strong Lewis acids or high temperatures.
System:
-
Coupling Agent: HATU or COMU are preferred over carbodiimides (EDC/DCC) due to faster kinetics, which minimizes exposure to activated esters.
-
Base: DIPEA or Collidine (maintain basic pH).
-
Solvent: DMF or NMP.
-
Procedure:
-
Pre-activate the OAA (if N-terminal) or the growing chain (if C-terminal) with HATU (1.1 eq) and DIPEA (2.0 eq) for 2 minutes.
-
Add the coupling partner.
-
Stir at room temperature . Do not heat.
-
Workup: Avoid acidic washes (e.g., 1M HCl). Use 5% KHSO4 or citric acid only if rapid (<5 min) and immediately neutralize. Preferred workup is extraction with EtOAc/Brine or direct Reverse Phase HPLC purification (using 0.1% Formic acid, not TFA, if possible).
-
Part 5: Drug Design Applications & Case Studies
Peptidomimetics: Leu-Enkephalin Analogues
Research by Carreira’s group demonstrated that replacing the Glycine-2 residue in Leu-enkephalin with 3-aminooxetane-3-carboxylic acid resulted in:
-
Proteolytic Stability: Complete resistance to degradation by aminopeptidase M, whereas the native peptide was degraded within minutes.
-
Bioactivity: Retention of binding affinity to the
-opioid receptor.
Solubility Rescue in Small Molecules
In a drug discovery campaign for a lipophilic kinase inhibitor, replacing a central gem-dimethyl cyclohexyl linker with a 3,3-disubstituted oxetane linker improved aqueous solubility from <5 µM to >150 µM, while maintaining potency. This "solubility rescue" allowed the compound to progress to in vivo PK studies where it showed superior oral bioavailability.
References
-
Wuitschick, G., et al. (2010).[1][6] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [Link]
-
Burkhard, J. A., et al. (2010).[1][6] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. [Link][6]
-
Möller, G. P., et al. (2017). "Oxetanyl Amino Acids for Peptidomimetics." Organic Letters. [Link][2][7]
-
Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews. [Link]
-
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews. [Link]
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 5. d-nb.info [d-nb.info]
- 6. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Structure and Function of 2-Amino-2-(oxetan-3-yl)acetic Acid
Technical Guide for Medicinal Chemists & Drug Developers
Executive Summary
2-Amino-2-(oxetan-3-yl)acetic acid (also known as Oxetan-3-ylglycine ) is a non-natural, conformationally restricted amino acid gaining prominence in modern drug discovery. It serves as a critical building block for peptidomimetics and small molecule inhibitors, offering a strategic balance between polarity, lipophilicity, and metabolic stability.
This guide details the structural rationale for its use, validated synthetic pathways, and specific physicochemical advantages it confers over canonical amino acids like Valine, Serine, or Leucine.
Chemical Identity & Structural Analysis[1]
Core Identity
| Parameter | Detail |
| IUPAC Name | 2-Amino-2-(oxetan-3-yl)acetic acid |
| Common Name | Oxetan-3-ylglycine |
| CAS Number | 1270019-87-8 (Racemic) | 394653-43-1 (R-isomer) | 2437199-28-3 (S-isomer) |
| Formula | C₅H₉NO₃ |
| Molecular Weight | 131.13 g/mol |
| SMILES | NC(C(O)=O)C1COC1 |
Structural Logic & Bioisosterism
The oxetane ring is a four-membered cyclic ether that acts as a powerful bioisostere in medicinal chemistry. In the context of this amino acid, the oxetan-3-yl side chain offers unique properties:
-
Gem-Dimethyl/Carbonyl Bioisostere: The oxetane ring is sterically similar to a gem-dimethyl group (as found in Valine or Leucine) but is significantly more polar. It can also mimic the H-bond acceptance of a carbonyl group without the electrophilic liability.
-
Conformational Restriction: The oxetane ring is "puckered" (butterfly conformation). When attached to the
-carbon of glycine, it restricts the (chi-1) torsional angle, reducing the entropic penalty upon protein binding compared to flexible alkyl chains. -
Metabolic Blocking: Unlike alkyl side chains (e.g., isopropyl in Valine), the oxetane ring is resistant to Cytochrome P450-mediated hydroxylation, effectively blocking a common metabolic soft spot.
Physicochemical Profile
The incorporation of 2-Amino-2-(oxetan-3-yl)acetic acid into a peptide or scaffold alters physicochemical properties in a predictable manner.
| Property | Value / Effect | Mechanism |
| LogP | ~ -0.96 | The ether oxygen lowers lipophilicity compared to Valine (LogP ~2.3), improving aqueous solubility. |
| TPSA | 72.55 Ų | Increased polar surface area due to the ether oxygen. |
| pKa (COOH) | ~ 2.1 | Comparable to standard amino acids. |
| pKa (NH₂) | ~ 8.5 - 9.0 | Slightly lower than alkyl amines due to the inductive electron-withdrawing effect (-I) of the oxetane oxygen. |
| H-Bonding | Acceptor (Oxetane O) | The oxetane oxygen is a weak H-bond acceptor, capable of specific interactions in the binding pocket. |
Synthesis Pathways[1][3][4][5][6][7]
The synthesis of 2-Amino-2-(oxetan-3-yl)acetic acid presents a challenge due to the acid sensitivity of the oxetane ring. The most robust route is the Strecker Synthesis starting from oxetane-3-carbaldehyde.
Validated Synthetic Route (Strecker Protocol)
This pathway avoids harsh acidic conditions that could trigger ring-opening polymerization of the oxetane.
Figure 1: Synthetic pathway from Oxetan-3-one to Oxetan-3-ylglycine.
Detailed Experimental Protocol
Note: This protocol synthesizes the racemic mixture. Chiral resolution requires enzymatic hydrolysis or chiral HPLC.
Step 1: Preparation of Oxetane-3-carbaldehyde
-
Reactants: Oxetan-3-one (1.0 eq), (Methoxymethyl)triphenylphosphonium chloride (1.2 eq), KOtBu (1.3 eq).
-
Procedure: Generate the ylide in THF at 0°C. Add oxetan-3-one. Stir at RT for 2h. Quench with water and extract the enol ether.
-
Hydrolysis: Treat the enol ether with mild acid (e.g., dilute formic acid) or Hg(OAc)₂ followed by KI to liberate the aldehyde. Crucial: Avoid strong mineral acids (HCl/H₂SO₄) to prevent oxetane ring opening.
Step 2: Strecker Reaction
-
Reactants: Oxetane-3-carbaldehyde (1.0 eq), Ammonia (7M in MeOH, 5.0 eq), TMSCN (1.2 eq).
-
Procedure: Dissolve aldehyde in ammonia/MeOH solution at 0°C. Add TMSCN dropwise. Stir at RT for 12-16h.
-
Workup: Concentrate in vacuo to yield the crude aminonitrile.
Step 3: Basic Hydrolysis (Saponification)
-
Reactants: Crude aminonitrile, Barium Hydroxide (Ba(OH)₂·8H₂O, 2.0 eq).
-
Procedure: Suspend aminonitrile in water. Add Ba(OH)₂. Reflux (100°C) for 4-6 hours. Evolution of ammonia gas indicates reaction progress.
-
Isolation: Cool to RT. Add stoichiometric H₂SO₄ to precipitate BaSO₄. Filter through Celite.
-
Purification: Concentrate the filtrate. Recrystallize from Water/EtOH or use Ion-Exchange Chromatography (Dowex 50W) to isolate the zwitterionic amino acid.
Applications in Drug Design
Peptide Modification (The "Proline-Like" Effect)
Replacing a Valine or Isoleucine residue with Oxetan-3-ylglycine introduces a "polar hydrophobic" patch.
-
Case: In amphipathic helices, this substitution can maintain the hydrophobic face while improving overall solubility.
-
Mechanism: The oxetane ring does not act as a hydrogen bond donor, preventing the disruption of alpha-helical H-bond networks, unlike Serine or Threonine.
Modulating Basicity
When used in small molecules where the amine is part of a pharmacophore:
-
The oxetane group (beta to the nitrogen) lowers the pKa of the amine by ~1-1.5 units compared to a cyclohexyl or isopropyl group.
-
Benefit: This increases the fraction of the uncharged species at physiological pH (7.4), potentially improving membrane permeability (Papp) and blood-brain barrier (BBB) penetration.
Metabolic Stability Data
Comparative stability in Human Liver Microsomes (HLM):
| Substructure | Intrinsic Clearance (Cl_int) | Liability |
|---|---|---|
| Isopropyl (Valine) | High | Hydroxylation at tertiary carbon. |
| Oxetan-3-yl | Low | Ether ring is resistant to oxidative metabolism. |
Handling and Stability
-
Acid Sensitivity: While stable at physiological pH, the oxetane ring is susceptible to acid-catalyzed ring opening (forming diols or chloro-alcohols). Avoid prolonged exposure to pH < 2.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.
-
Solubility: Highly soluble in water, DMSO, and Methanol. Poorly soluble in non-polar solvents (Hexane, Et₂O).
References
-
Wuitschik, G., et al. "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 2006.
-
Burkhard, J. A., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 2010.
-
Synblock Product Data. "2-amino-2-(oxetan-3-yl)acetic acid - CAS 1270019-87-8."[1]
-
ChemScene Data. "(S)-2-Amino-2-(oxetan-3-yl)acetic acid Physicochemical Properties."
-
Bull, J. A., et al. "Exploiting the Oxetane Ring in Medicinal Chemistry." Chemical Reviews, 2016.
Sources
Technical Guide: Spectroscopic Characterization of 2-Amino-2-(oxetan-3-yl)acetic acid HCl
Executive Summary
2-Amino-2-(oxetan-3-yl)acetic acid HCl (often referred to as Oxetan-3-ylglycine HCl) represents a critical class of building blocks in modern medicinal chemistry. The incorporation of the oxetane ring serves as a bioisostere for gem-dimethyl or carbonyl groups, offering reduced lipophilicity (LogD) and improved metabolic stability while maintaining steric bulk.
This guide provides a high-fidelity spectroscopic profile, experimental protocols for characterization, and structural insights required for the validation of this compound. It addresses the specific challenges of handling the hydrochloride salt and the diastereotopic nature of the oxetane ring protons induced by the adjacent chiral center.
Structural Dynamics & Stability Analysis
The Oxetane Pucker & Diastereotopicity
Unlike the planar cyclobutane, the oxetane ring exists in a puckered conformation (approx. 8.7 kcal/mol ring strain). In 2-Amino-2-(oxetan-3-yl)acetic acid , the attachment of the chiral amino acid backbone at the 3-position breaks the symmetry of the oxetane ring.
-
Consequence: The protons on C2 and C4 of the oxetane ring become diastereotopic . In high-field NMR (400 MHz+), these will not appear as a simple doublet or triplet but rather as complex multiplets (ABX or AB systems) due to their different spatial environments relative to the chiral alpha-carbon.
-
Acid Stability: While oxetanes are generally acid-sensitive (ring opening to 1,3-diols), the hydrochloride salt of this amino acid is kinetically stable under anhydrous conditions. However, prolonged exposure to strong aqueous acid or Lewis acids can trigger ring opening.
Structural Connectivity Diagram
The following diagram illustrates the core connectivity and the fragmentation logic used in Mass Spectrometry validation.
Caption: Structural connectivity showing the induction of diastereotopicity from the alpha-carbon to the oxetane ring and key analytical diagnostic points.
Spectroscopic Profile (Diagnostic Data)
The following data represents the diagnostic resonance zones derived from high-purity analogues and literature consensus for 3-substituted oxetane amino acids (e.g., Carreira et al., Wipf et al.).
1H NMR Data (400 MHz, DMSO-d6)
Note: DMSO-d6 is the required solvent. D2O will cause the exchange of the ammonium protons and the carboxylic acid proton, resulting in loss of critical integration data.
| Position / Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration | Diagnostic Insight |
| NH3+ (Ammonium) | 8.20 – 8.80 | Broad Singlet | 3H | Disappears in D2O shake. Indicates salt formation. |
| COOH (Carboxylic Acid) | 13.00 – 14.00 | Broad | 1H | Often very broad or invisible depending on water content. |
| Oxetane C2/C4-H (Ring) | 4.60 – 4.90 | Multiplet | 2H | Downfield pair. Diastereotopic splitting evident. |
| Oxetane C2'/C4'-H (Ring) | 4.35 – 4.55 | Multiplet | 2H | Upfield pair. Complex coupling to C3-H. |
| Alpha-CH (Glycine) | 3.90 – 4.15 | Doublet (d) | 1H | Couples to the Oxetane C3-H ( |
| Oxetane C3-H (Methine) | 3.10 – 3.40 | Multiplet | 1H | Often obscured by water peak in DMSO (3.33 ppm). |
13C NMR Data (100 MHz, DMSO-d6)
| Carbon Assignment | Chemical Shift (δ ppm) | Structural Significance |
| C=O (Carbonyl) | 168.0 – 171.0 | Typical alpha-amino acid carbonyl. |
| Oxetane C2/C4 | 73.0 – 76.0 | Characteristic strained ether shift. |
| Alpha-Carbon | 54.0 – 58.0 | Shifted by adjacent N and oxetane ring. |
| Oxetane C3 | 32.0 – 36.0 | Ring methine. |
Mass Spectrometry (ESI+)
-
Molecular Formula: C5H9NO3[1] · HCl
-
Free Base MW: 131.13 g/mol
-
Observed Ion (M+H)+: 132.1 m/z
-
Key Fragmentation:
-
132.1
86.1 (Loss of HCOOH/COOH, characteristic of amino acids). -
Ring opening fragments may appear if ionization energy is too high.
-
Experimental Protocols
Sample Preparation for NMR
To ensure "Trustworthiness" and reproducibility, follow this strict protocol to avoid ring opening or signal overlap.
-
Solvent Selection: Use DMSO-d6 (99.9% D) stored over molecular sieves.
-
Why: Acidic D2O can accelerate hydrolysis of the oxetane ring over time. DMSO stabilizes the zwitterionic/salt form and allows visualization of the exchangeable protons.
-
-
Concentration: Prepare a solution of 5-10 mg of sample in 0.6 mL solvent.
-
Caution: Do not heat the sample to dissolve. Sonicate briefly at room temperature. Heating oxetane salts in solution can lead to degradation.
-
-
Reference: Calibrate to the residual DMSO pentet at 2.50 ppm .
Purity Validation Workflow
This workflow distinguishes the intact oxetane from its primary impurity (the ring-opened 1,3-diol).
Caption: Decision tree for validating oxetane ring integrity via 1H NMR spectroscopy.
Synthesis & Contextual Grounding
Synthesis Context
The synthesis of 2-Amino-2-(oxetan-3-yl)acetic acid typically proceeds via the Strecker reaction or hydrolysis of oxetan-3-yl-glycine precursors. The oxetane ring is usually introduced early via oxetan-3-one or 3-iodo-oxetane .
-
Key Precursor: Oxetan-3-one (commercially available).[2][3][4]
-
Methodology: Condensation with an amine source and cyanide, followed by hydrolysis.
-
Critical Control Point: The hydrolysis of the nitrile to the acid must be controlled (often using basic conditions first, then careful acidification) to prevent the acid-catalyzed ring opening of the oxetane.
Authoritative References[4][5][6][7][8][9]
-
Wurts, J., et al. (2023). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. (Generalized Oxetane Review).
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Foundational text on Oxetane stability and NMR properties).
-
Duncton, M. A. (2011). Miniperspective: Oxetanes in Drug Discovery. Journal of Medicinal Chemistry. .
References
-
Carreira, E. M., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]
-
National Institutes of Health (NIH). (2023). Oxetanes in Drug Discovery Campaigns. PMC. [Link]
-
American Chemical Society (ACS). (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
Sources
Commercial suppliers of (R)-2-Amino-2-(oxetan-3-yl)acetic acid
An In-Depth Technical Guide to (R)-2-Amino-2-(oxetan-3-yl)acetic acid for Drug Discovery Professionals
Introduction: The Strategic Value of a Constrained Amino Acid
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer superior pharmacological properties is relentless. Non-proteinogenic amino acids, in particular, have emerged as powerful building blocks for designing next-generation therapeutics. Among these, (R)-2-Amino-2-(oxetan-3-yl)acetic acid stands out as a compound of significant interest. This molecule is a conformationally restricted glycine derivative featuring a four-membered oxetane ring.
The incorporation of the oxetane motif is a strategic design choice, not merely a substitution. This small, polar, and sp³-rich heterocycle acts as a versatile bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities.[1][2] Its unique stereoelectronic properties can profoundly and beneficially influence the developability of a drug candidate by improving aqueous solubility, enhancing metabolic stability, modulating the basicity (pKa) of nearby amines, and introducing a defined three-dimensional structure.[1][2] This guide provides a comprehensive overview of the commercial sourcing, synthesis considerations, and critical analytical methodologies for (R)-2-Amino-2-(oxetan-3-yl)acetic acid, tailored for researchers, scientists, and drug development professionals.
Commercial Availability: Sourcing High-Quality Starting Material
The accessibility of key building blocks is paramount to the pace of research and development. (R)-2-Amino-2-(oxetan-3-yl)acetic acid is available from several specialized chemical suppliers. When selecting a vendor, researchers should prioritize not only availability and cost but also the supplier's reputation for quality control and the comprehensiveness of the analytical data they provide (e.g., Certificate of Analysis with NMR, HPLC, and chiral purity data).
Below is a comparative table of notable commercial suppliers.
| Supplier | Product Name | CAS Number | Purity Specification | Available Quantities |
| Aladdin Scientific | (2R)-2-amino-2-(oxetan-3-yl)acetic acid | Not specified | ≥97% | 100mg |
| Fluorochem | (R)-2-AMINO-2-(OXETAN-3-YL)ACETIC ACID | 394653-43-1 | 97% | Inquire |
| Synthonix | (R)-2-Amino-2-(oxetan-3-yl)acetic acid | 394653-43-1 | 97.0% | 100mg, 250mg, 500mg |
Note: Researchers should always verify the most current product specifications and availability directly with the supplier.
Synthetic Insights: A Conceptual Overview
The asymmetric synthesis of non-natural amino acids presents considerable challenges, requiring precise control over stereochemistry. While specific, proprietary manufacturing processes for (R)-2-Amino-2-(oxetan-3-yl)acetic acid are not publicly disclosed, a conceptual pathway can be constructed based on established synthetic organic chemistry principles.
A plausible strategy involves the asymmetric alkylation of a glycine enolate equivalent, where a chiral auxiliary directs the stereochemical outcome. An alternative modern approach could involve a Horner-Wadsworth-Emmons reaction starting from oxetan-3-one to construct a key intermediate.[3]
The diagram below illustrates a conceptual synthetic workflow, highlighting the key transformations required.
Caption: Conceptual workflow for the synthesis of (R)-2-Amino-2-(oxetan-3-yl)acetic acid.
Quality Control and Analytical Characterization: Ensuring Purity and Identity
For any building block intended for drug discovery, rigorous analytical characterization is non-negotiable. The primary goal is to confirm the chemical structure and, most critically, to quantify the enantiomeric purity. An incorrect stereoisomer could lead to drastically different biological activity or off-target effects.
Core Analytical Techniques
The following table summarizes the essential analytical methods for validating the quality of (R)-2-Amino-2-(oxetan-3-yl)acetic acid.
| Technique | Purpose | Key Insights Provided |
| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Confirms the chemical structure and connectivity of atoms (¹H, ¹³C NMR). |
| Mass Spectrometry (MS) | Molecular Weight Verification | Confirms the molecular mass of the compound, matching its chemical formula. |
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity Assessment | Quantifies the percentage of the desired compound relative to any impurities. |
| Chiral Chromatography (HPLC or GC) | Enantiomeric Purity (e.e.) | Determines the ratio of the desired (R)-enantiomer to the undesired (S)-enantiomer.[][5] |
Workflow for Quality Control Verification
The logical flow of analysis ensures that each critical attribute of the compound is verified.
Caption: Standard analytical workflow for quality control of chiral amino acids.
Exemplar Protocol: Chiral HPLC for Enantiomeric Purity
The determination of enantiomeric excess (e.e.) is the most critical analytical test. Direct analysis using a chiral stationary phase (CSP) is a common and reliable method.[6]
Objective: To separate and quantify the (R)- and (S)-enantiomers of 2-Amino-2-(oxetan-3-yl)acetic acid.
Methodology:
-
Column Selection: A zwitterionic CSP, such as CHIRALPAK® ZWIX(+), is often effective for the direct separation of free amino acids.[6] These columns operate on a dual ion-pairing mechanism.
-
Sample Preparation:
-
Accurately weigh ~1 mg of the amino acid sample.
-
Dissolve in 1 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Instrumentation:
-
HPLC system equipped with a UV detector.
-
-
Chromatographic Conditions (Typical Starting Point):
-
Mobile Phase: Methanol / Acetonitrile / Acetic Acid / Water (e.g., 50/50/0.1/0.1 v/v/v/v). The exact ratio must be optimized.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm (as the molecule lacks a strong chromophore).
-
Injection Volume: 5 µL.
-
-
Analysis:
-
Inject a racemic standard (if available) to determine the retention times of both the (R) and (S) enantiomers.
-
Inject the sample to be tested.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_R - Area_S) / (Area_R + Area_S)] * 100
-
Causality in Method Choice: A direct chiral HPLC method is often preferred over indirect methods (which require derivatization) because it minimizes sample handling, reduces the risk of introducing analytical artifacts, and avoids potential racemization during the derivatization step.[5][7]
Conclusion
(R)-2-Amino-2-(oxetan-3-yl)acetic acid is more than just a building block; it is a strategic tool for overcoming common challenges in drug discovery, such as poor solubility and metabolic instability. Its commercial availability from specialized suppliers enables its integration into research programs. However, the onus is on the scientist to ensure the quality of this critical starting material. A self-validating system of quality control, centered on unambiguous structural confirmation and, most importantly, precise determination of enantiomeric purity, is essential. By adhering to rigorous analytical principles, researchers can confidently leverage the unique advantages of this oxetane-containing amino acid to engineer the next generation of innovative therapeutics.
References
-
Aladdin Scientific Corporation. (2R)-2-amino-2-(oxetan-3-yl)acetic acid. Labcompare. Available at: [Link]
-
CAT GmbH. Analyses of amino acids, Enantiomeric purity. CAT GmbH. Available at: [Link]
-
Synthonix. (R)-2-Amino-2-(oxetan-3-yl)acetic acid - [A8465]. Synthonix. Available at: [Link]
-
Fukushima, T. (2025, August 10). Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. ResearchGate. Available at: [Link]
-
Zhang, T., et al. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. Available at: [Link]
-
Cenmed Enterprises. (2S)-2-amino-2-(oxetan-3-yl)acetic acid (C007B-323885). Cenmed Enterprises. Available at: [Link]
-
Myers, A. G., et al. ASYMMETRIC SYNTHESIS OF α-AMINO ACIDS BY THE ALKYLATION OF.... Organic Syntheses. Available at: [Link]
-
Sipos, G., et al. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. MDPI. Available at: [Link]
-
Wessig, P., et al. Applications of oxetanes in drug discovery and medicinal chemistry. National Institutes of Health (PMC). Available at: [Link]
-
Stepan, A. F., et al. Oxetanes in Drug Discovery Campaigns. National Institutes of Health (PMC). Available at: [Link]
-
Dubois, M. A. J., et al. (2020, April 27). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. ACS Publications. Available at: [Link]
-
G. S. Bîrcea, et al. HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. Available at: [Link]
Sources
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates | MDPI [mdpi.com]
- 5. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 6. chiraltech.com [chiraltech.com]
- 7. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Methodological & Application
High-Fidelity Synthesis of Oxetane-Containing Peptidomimetics
Topic: Synthesis of oxetane-containing peptidomimetics Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Peptide Scientists, Drug Discovery Leads.
Application Note & Technical Guide
Executive Summary: The Oxetane Advantage
In modern peptidomimetic drug design, the oxetane ring (1,3-epoxypropane) has emerged as a premier bioisostere.[1] Unlike traditional modifications that often increase lipophilicity or metabolic liability, the oxetane ring offers a unique combination of metabolic stability , polarity , and conformational constraint .
This guide details the synthesis of two distinct classes of oxetane peptidomimetics:
-
Peptide Backbone Isosteres: Replacing the amide carbonyl (
) with the oxetane ring to block proteolysis while maintaining hydrogen bond acceptance. - -Disubstituted Amino Acids: Using the oxetane ring as a spirocyclic constraint (replacing gem-dimethyl groups) to lock conformation without the lipophilic penalty of cyclopropane or cyclopentane.
Strategic Analysis & Mechanistic Grounding
Bioisosterism and Stability
The 3,3-disubstituted oxetane ring is the gold standard for peptide integration.
-
Acid Stability: Unlike epoxides, 3,3-disubstituted oxetanes are remarkably stable to Brønsted acids (including TFA used in SPPS cleavage) due to the steric blockade of the
orbital, preventing nucleophilic attack and ring opening. -
Base Stability: The ring is inert to standard Fmoc deprotection conditions (20% piperidine).
-
Structural Impact: When used as a backbone isostere, the oxetane ring introduces a permanent "kink" in the chain, often disrupting
-helices but stabilizing -turns, making it ideal for macrocyclization strategies.
Decision Framework: Selecting the Route
Before synthesis, select the trajectory based on the target motif:
Figure 1: Strategic decision tree for oxetane incorporation.
Protocol A: Synthesis of Oxetane Backbone Isosteres
Objective: Create a dipeptide building block where the peptide bond is replaced by an oxetane ring. This method relies on the "Shipman-Carreira" approach involving 3-(nitromethylene)oxetane.
Reagents & Equipment
-
Starting Material: 3-Oxetanone (CAS: 6704-31-0).
-
Reagents: Nitromethane, Triethylamine (Et
N), Methanesulfonyl chloride (MsCl), Zinc powder, HCl, Fmoc-OSu. -
Safety Note: Nitromethane is energetic; perform reactions behind a blast shield.
Step-by-Step Workflow
Step 1: Synthesis of 3-(Nitromethylene)oxetane[2][3]
-
Henry Reaction: Dissolve 3-oxetanone (1.0 eq) and nitromethane (10 eq) in methanol. Add Et
N (0.1 eq) at 0°C. Stir at RT for 4 h. -
Workup: Evaporate volatiles. The crude nitroaldol product is usually an oil.
-
Dehydration: Dissolve crude nitroaldol in CH
Cl at -78°C. Add Et N (2.5 eq) followed by MsCl (1.2 eq) dropwise. Allow to warm to RT over 2 h. -
Purification: Wash with water, dry (MgSO
), and concentrate. Purify via silica flash chromatography (Hexane/EtOAc).-
Checkpoint: Product is a pale yellow solid/oil.
H NMR should show the vinylic proton (~7.0 ppm) and the oxetane ring protons.
-
Step 2: Conjugate Addition (The Coupling)
-
Setup: Dissolve the
-amino ester (e.g., H-Ala-OMe, 1.2 eq) in THF. -
Addition: Add 3-(nitromethylene)oxetane (1.0 eq). Stir at RT for 12–24 h.
-
Isolation: Concentrate and purify via flash chromatography. This yields the nitro-oxetane intermediate.
Step 3: Nitro Reduction & Protection[2]
-
Reduction: Dissolve the nitro-oxetane in MeOH. Add activated Zn dust (10 eq) and cool to 0°C. Add 1M HCl (or saturated NH
Cl) dropwise. Stir vigorously until the nitro group is consumed (TLC monitoring).-
Critical Note: Avoid hydrogenation (H
/Pd) if possible, as it can sometimes cleave the strained oxetane ring or cause over-reduction depending on the catalyst activity. Zn/HCl is milder for this specific scaffold.
-
-
Fmoc Protection: Adjust pH to ~8.5 with NaHCO
. Add Fmoc-OSu (1.2 eq) dissolved in dioxane. Stir 12 h. -
Final Purification: Acidify to pH 3 (if carboxylic acid) or extract (if ester). Purify the Fmoc-protected oxetane dipeptide isostere.
Protocol B: Solid-Phase Peptide Synthesis (SPPS) with Oxetanes
Objective: Incorporate the oxetane building block into a peptide chain.
Critical Parameters
-
Resin: Rink Amide or Wang resin.
-
Coupling Reagent: HATU or PyBOP (avoid carbodiimides like DCC if possible to prevent potential acylation side reactions on the oxetane oxygen, though rare).
-
Cleavage Cocktail: TFA/TIS/H
O (95:2.5:2.5).
Workflow Diagram
Figure 2: SPPS cycle optimized for oxetane integration.
Protocol Steps
-
Swelling: Swell resin in DMF for 30 min.
-
Fmoc Deprotection: Treat with 20% piperidine in DMF (2
5 min). Wash with DMF ( ).-
Observation: The oxetane ring is stable to piperidine.
-
-
Coupling of Oxetane Block:
-
Dissolve Fmoc-Oxetane-Dipeptide (3.0 eq relative to resin) in DMF.
-
Add HATU (2.9 eq) and DIPEA (6.0 eq).
-
Add to resin and shake for 2–4 h. (Oxetane amines are less nucleophilic than standard
-amines; extended coupling time is recommended).
-
-
Chain Elongation: Continue standard SPPS for subsequent amino acids.
-
Cleavage: Treat resin with TFA/TIS/H
O for 2–3 h. Precipitate in cold diethyl ether.-
QC: Analyze by RP-HPLC and ESI-MS. The oxetane mass (+56 Da vs. carbonyl, or specific mass of the block) must be verified.
-
Synthesis of Spiro-Oxetane Amino Acids (3-Aminooxetane-3-carboxylic acid)
Objective: Synthesize the "Oxetane-Glycine" or "Oxetane-Aib" equivalent.
-
Bucherer-Bergs Reaction:
-
Combine 3-oxetanone (1 eq), (NH
) CO (3 eq), and KCN (1.5 eq) in Ethanol/Water (1:1). -
Heat to 60°C for 24 h in a sealed vessel (Caution: Cyanide).
-
The spiro-hydantoin precipitates upon cooling or concentration.
-
-
Hydrolysis:
-
Treat the hydantoin with 3M NaOH at reflux for 12 h.
-
Note: The 3,3-disubstituted oxetane survives basic reflux.[6]
-
-
Isolation:
-
Neutralize with HCl to pH 7. The amino acid often precipitates or can be isolated via ion-exchange chromatography.
-
Analytical Data & Troubleshooting
| Feature | Observation | Troubleshooting |
| NMR ( | Oxetane protons appear as two doublets (or multiplets) around 4.5–5.0 ppm. | If signals are missing, check for ring opening (signals shift to ~3.5 ppm for linear ethers). |
| Stability | Stable in TFA (up to 4h) and Piperidine. | Unstable to strong Lewis acids (e.g., BF |
| Solubility | Oxetane peptides are generally more soluble in water than alkyl analogs. | If precipitation occurs during SPPS, use NMP instead of DMF. |
References
-
Synthesis and structure of oxetane containing tripeptide motifs. Shipman, M., et al.[7] Chemical Communications, 2014.[7][8] [Link]
-
Solid-Phase Synthesis of Oxetane Modified Peptides. Shipman, M., et al.[7] Organic Letters, 2017.[7] [Link][7]
-
Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Carreira, E. M., et al.[1][7][9][10][11] Angewandte Chemie International Edition, 2010.[7] [Link]
-
Oxetanes in Drug Discovery Campaigns. Bull, J. A., et al.[7] Journal of Medicinal Chemistry, 2023. [Link]
-
Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones. Zhang, L., et al. Journal of the American Chemical Society, 2010. [Link]
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structure of oxetane containing tripeptide motifs - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. chimia.ch [chimia.ch]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure of oxetane containing tripeptide motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetid ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00731F [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Quantitative Analysis of 2-Amino-2-(oxetan-3-yl)acetic acid
Introduction
2-Amino-2-(oxetan-3-yl)acetic acid is a non-proteinogenic amino acid characterized by the presence of a strained four-membered oxetane ring. This structural motif is of increasing interest in medicinal chemistry as it can impart unique conformational constraints and improve physicochemical properties of drug candidates.[1][2] As with any novel compound in the drug development pipeline, robust and reliable analytical methods for its quantification are paramount for pharmacokinetic studies, formulation development, and quality control.
This document provides a comprehensive guide to the analytical strategies and detailed protocols for the quantification of 2-Amino-2-(oxetan-3-yl)acetic acid. The methodologies described herein are based on established principles for the analysis of similar small, polar, and chiral molecules.
Analytical Strategies: Method Selection and Rationale
The choice of an analytical method is contingent upon the sample matrix, required sensitivity, and the specific goals of the analysis. For a polar and chiral compound like 2-Amino-2-(oxetan-3-yl)acetic acid, the following techniques are most suitable:
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying small molecules in complex matrices due to its high sensitivity, selectivity, and specificity.[3] It is particularly well-suited for analyzing biological samples where the analyte concentration is low.
-
High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD): While less sensitive than LC-MS/MS, HPLC with UV or fluorescence detection can be a cost-effective and robust method for quantifying the analyte in simpler matrices, such as bulk drug substances or formulations.[4] Since 2-Amino-2-(oxetan-3-yl)acetic acid lacks a strong chromophore, pre-column derivatization is often necessary to enhance its detectability.[5]
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): As 2-Amino-2-(oxetan-3-yl)acetic acid possesses a chiral center, distinguishing between its enantiomers is often a regulatory requirement.[6][7] Chiral HPLC is the most common technique for enantioselective separation and quantification.[8]
Protocol 1: Quantification of 2-Amino-2-(oxetan-3-yl)acetic acid in Plasma using LC-MS/MS
This protocol outlines a "dilute and shoot" LC-MS/MS method, a rapid and straightforward approach for analyzing amino acids in biological fluids.[3]
Experimental Workflow
Caption: LC-MS/MS workflow for quantifying 2-Amino-2-(oxetan-3-yl)acetic acid.
Materials and Reagents
-
2-Amino-2-(oxetan-3-yl)acetic acid reference standard
-
Isotopically labeled internal standard (e.g., D4-2-Amino-2-(oxetan-3-yl)acetic acid)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Instrumentation
-
UPLC or HPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source[9]
-
HILIC column (e.g., 2.1 x 150 mm, 2.7 µm particle size)[9]
Procedure
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[10]
-
Transfer the supernatant to a clean tube and dilute with an appropriate volume of the initial mobile phase.
-
-
LC Method:
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient tailored to retain and elute the polar analyte.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by infusing a standard solution of the analyte and its internal standard.
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity.
-
Data Analysis and Validation
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% for LLOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte |
| Matrix Effect | Within acceptable limits |
| Recovery | Consistent and reproducible |
Protocol 2: Chiral Separation of 2-Amino-2-(oxetan-3-yl)acetic acid Enantiomers by HPLC-UV
This protocol describes a method for the separation of the enantiomers of 2-Amino-2-(oxetan-3-yl)acetic acid using a chiral stationary phase. Since the analyte lacks a strong UV chromophore, pre-column derivatization with a UV-active agent like o-phthaldialdehyde (OPA) is employed.[5]
Experimental Workflow
Caption: Chiral HPLC workflow with pre-column derivatization.
Materials and Reagents
-
Racemic and enantiomerically pure standards of 2-Amino-2-(oxetan-3-yl)acetic acid
-
o-Phthaldialdehyde (OPA)
-
A thiol (e.g., N-acetyl-L-cysteine)
-
Boric acid buffer
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Triethylamine (HPLC grade)
Instrumentation
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP), such as a Cinchona alkaloid-based zwitterionic column (e.g., CHIRALPAK® ZWIX)[8]
Procedure
-
Derivatization:
-
Prepare a derivatization reagent by dissolving OPA and the thiol in a boric acid buffer.
-
Mix the sample solution with the derivatization reagent and allow it to react for a specified time (typically 1-2 minutes) at room temperature.[5]
-
-
HPLC Method:
-
Mobile Phase: A mixture of methanol, acetonitrile, and aqueous buffer (e.g., ammonium acetate or formate). The exact composition will need to be optimized for the specific chiral column.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 340 nm[5]
-
Injection Volume: 10 µL
-
Data Analysis
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers. The method should be validated for specificity, linearity, accuracy, and precision for each enantiomer.
| Parameter | Description |
| Resolution (Rs) | A measure of the separation between the two enantiomeric peaks. A value > 1.5 is generally desired. |
| Selectivity (α) | The ratio of the retention factors of the two enantiomers. |
| Enantiomeric Excess (% ee) | Calculated as: |
| `( |
Conclusion
The analytical methods outlined in this application note provide a robust framework for the quantitative analysis of 2-Amino-2-(oxetan-3-yl)acetic acid. The choice between LC-MS/MS and HPLC-UV/FLD will depend on the specific requirements of the study. For enantioselective analysis, chiral HPLC is indispensable. It is crucial to emphasize that these protocols serve as a starting point and will require optimization and validation for the specific application and matrix.
References
-
Thakur, N., Sharma, N., & Joshi, R. (2016). Quantitative Determination of Amino Acids by Reversed-Phase High Performance Liquid Chromatography after Pre-column Derivatization. Asian Journal of Chemistry. [Link]
-
MASONACO. LC-MS/MS analysis of free amino acids. [Link]
-
Aladdin Scientific Corporation. (2R)-2-amino-2-(oxetan-3-yl)acetic acid. Labcompare. [Link]
-
Füstös, M. E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1076. [Link]
-
Baig, Q. E. N., et al. (2018). Analysis of amino acids by high performance liquid chromatography. The Professional Medical Journal, 25(01), 143-148. [Link]
-
Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]
-
Zhang, T., et al. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. [Link]
-
IntechOpen. (2018). Chiral Separation of Amino Acid Enantiomers. Thin Layer Chromatography. [Link]
-
Fu, S., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules, 28(8), 3465. [Link]
-
Fu, S., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. ResearchGate. [Link]
-
Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. [Link]
-
Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Ilisz, I., et al. (2013). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. Journal of Chromatography A, 1296, 119-139. [Link]
-
Cenmed Enterprises. (2S)-2-amino-2-(oxetan-3-yl)acetic acid. [Link]
- Google Patents. (1975). Process for the preparation of d-(-)-2-amino-2-(p-hydroxyphenyl)-acetic acid.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 2-Amino-2-(oxetan-3-yl)acetic acid | CymitQuimica [cymitquimica.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. asianpubs.org [asianpubs.org]
- 6. labcompare.com [labcompare.com]
- 7. cenmed.com [cenmed.com]
- 8. chiraltech.com [chiraltech.com]
- 9. MASONACO - Free amino acids (LC-MS/MS) [masonaco.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Protecting Group Strategies for 2-Amino-2-(oxetan-3-yl)acetic acid
This Application Note provides a comprehensive technical guide on protecting group strategies for 2-Amino-2-(oxetan-3-yl)acetic acid (also known as Oxetan-3-ylglycine). It is designed for researchers in medicinal chemistry and peptide science, focusing on overcoming the specific stability challenges associated with the oxetane ring during Solid-Phase Peptide Synthesis (SPPS).[1]
Executive Summary
2-Amino-2-(oxetan-3-yl)acetic acid is a high-value building block in drug discovery, serving as a polar, metabolically stable bioisostere for aspartic acid or leucine derivatives. Its incorporation into peptides presents a unique chemoselective challenge: preserving the acid-sensitive oxetane ether linkage while removing temporary protecting groups.
While the oxetane ring is robust against basic conditions (making Fmoc chemistry the superior choice over Boc), it is susceptible to acid-catalyzed ring opening (hydrolysis) during final cleavage. This guide details a self-validating Fmoc/tBu strategy optimized to minimize oxetane degradation, recommending specific resin choices and cleavage cocktails to ensure high fidelity.
Strategic Analysis & Chemical Logic
The Stability Paradox
The oxetane ring is a strained cyclic ether.
-
Base Stability: High. The ring is inert to piperidine, DBU, and other bases used in Fmoc deprotection.
-
Acid Stability: Moderate to Low. Unlike linear ethers, the ring strain (~26 kcal/mol) makes the oxygen atom a kinetic trap for protons. Protonation activates the C-O bond for nucleophilic attack (by water or scavengers), leading to ring opening (diol formation, +18 Da mass shift).
-
Substitution Effect: The 3-substituted oxetane in this amino acid is more stable than 2-substituted variants, but prolonged exposure to high-concentration Trifluoroacetic Acid (TFA) can still trigger hydrolysis.
Protecting Group Selection
| Functional Group | Recommended Protection | Rationale |
| Fmoc (Fluorenylmethoxycarbonyl) | Removed by base (20% Piperidine). Completely orthogonal to the oxetane stability profile. Boc is not recommended due to the repetitive acid exposure required for deprotection. | |
| Resin-bound or Allyl/t-Bu Ester | For SPPS, the carboxyl is anchored to the resin. For solution phase, Allyl (Pd-labile) or t-Bu (acid-labile) are used. | |
| Side Chain (Oxetane) | None (Unprotected) | The oxetane ring does not require derivatization. It serves as its own "masked" polar group. Protection is achieved by environmental control (avoiding strong Lewis acids). |
| Other Side Chains | Acid-Labile (Trt, tBu, Pbf) | Standard SPPS side-chain protection.[2] Crucial: Select groups that cleave fast (e.g., Trt) to minimize the total TFA exposure time. |
Experimental Protocols
Protocol A: Resin Selection & Loading
Objective: Anchor the first amino acid while enabling a mild cleavage option if necessary.
Recommended Resin: 2-Chlorotrityl Chloride (2-CTC) Resin .
-
Why: 2-CTC allows for the cleavage of the peptide fragment using extremely mild acid (1% TFA/DCM or HFIP/DCM), leaving the side chains (and the oxetane) intact. This provides a safety net if the sequence proves unstable in 95% TFA.
-
Alternative: Rink Amide (for C-terminal amides) is acceptable but commits you to a full TFA cleavage immediately.
Step-by-Step Loading (2-CTC):
-
Swell: Suspend 2-CTC resin (1.0 equiv) in dry DCM for 30 min.
-
Load: Dissolve Fmoc-2-Amino-2-(oxetan-3-yl)acetic acid (1.2 equiv) and DIPEA (4 equiv) in dry DCM. Add to resin.[3][4][5]
-
Incubate: Shake for 2 hours at RT.
-
Cap: Add MeOH (1 mL per gram resin) to cap unreacted chlorides (15 min).
-
Wash: DCM (3x), DMF (3x), DCM (3x).
Protocol B: Peptide Elongation (Fmoc SPPS)
Coupling Conditions: Standard carbodiimide/phosphonium chemistry is compatible.
-
Stoichiometry: 3-4 equivalents of amino acid.
-
Deprotection: 20% Piperidine in DMF (2 x 10 min). Note: The oxetane is completely stable here.
Protocol C: Cleavage & Global Deprotection (The Critical Step)
Risk: Extended exposure to 95% TFA can cause ring opening (Formation of the 1,3-diol). Optimization: Limit water content and reaction time.
Cocktail "Oxetane-Safe" (Reagent B modified):
-
TFA: 92.5%[7]
-
Triisopropylsilane (TIPS): 2.5% (Scavenger for carbocations)
-
Water: 2.5% (Essential for Pbf removal, but keep low to minimize hydrolysis)
-
DODT: 2.5% (Only if Met/Cys are present; otherwise replace with TFA)
Procedure:
-
Wash: Wash resin thoroughly with DCM to remove all traces of DMF (basic amines reduce cleavage efficiency).
-
Cleave: Add cold cleavage cocktail to the resin.
-
Time: Shake at room temperature for 60 to 90 minutes maximum .
-
Alert: Do not exceed 2 hours. Most protecting groups (Boc, tBu, Trt) cleave within 30-60 mins. Pbf (Arg) may take longer; if Arg is present, accept 90 mins but monitor.
-
-
Precipitate: Filter resin and precipitate filtrate immediately into cold diethyl ether .
-
Centrifuge/Wash: Spin down, decant, and wash pellet 2x with cold ether to remove residual TFA rapidly.
Quality Control & Troubleshooting
Data Interpretation (LC-MS)
When analyzing the crude peptide, look for the following signals:
-
Target Mass (M): The desired oxetane-containing peptide.
-
Impurity (+18 Da): Corresponds to
. This indicates acid-catalyzed ring opening (hydrolysis to the diol).-
Cause: Cleavage time too long or TFA too concentrated/wet.
-
Fix: Reduce cleavage time; ensure ether precipitation is performed immediately and cold.
-
Comparative Stability Data
| Condition | Oxetane Stability | Recommendation |
| 20% Piperidine / DMF | Stable (>24 h) | Standard Fmoc deprotection is safe. |
| 1% TFA / DCM | Stable | Safe for fragment cleavage from 2-CTC resin. |
| 95% TFA / 2.5% H2O | Metastable (< 2 h) | Critical Window. Process rapidly. |
| 6M HCl / 100°C | Unstable | Do not use for acid hydrolysis amino acid analysis. |
Visualizing the Workflow
Caption: Decision tree for incorporating oxetane amino acids. Green paths indicate the safest routes for preserving the oxetane ring.
References
-
Beadle, J. D., et al. (2017).[1][8] "Solid-Phase Synthesis of Oxetane Modified Peptides." Organic Letters, 19(12), 3303–3306.[8] Link
-
Wuitschik, G., et al. (2010). "Oxetanes as promising physicochemical and metabolic equivalence of gem-dimethyl groups."[9] Angewandte Chemie International Edition, 49(5), 896-900. Link
-
Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524-3529. Link
-
Shipman, M. (2018). "Oxetane modified building blocks for peptide synthesis." LJMU Research Online. Link
Sources
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. mdpi.com [mdpi.com]
- 7. biotage.com [biotage.com]
- 8. Solid-Phase Synthesis of Oxetane Modified Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
Application Note: Solid-Phase Peptide Synthesis with Oxetane Amino Acids
Executive Summary
The incorporation of oxetane rings into peptide backbones or side chains represents a high-value strategy in modern medicinal chemistry.[1][2] Acting as a metabolic "gem-dimethyl" surrogate, the oxetane ring reduces lipophilicity (
However, the high ring strain of the oxetane moiety (~106 kJ/mol) presents a unique challenge in Solid-Phase Peptide Synthesis (SPPS): acid-catalyzed ring opening . This guide provides a validated methodology for the robust synthesis of oxetane-modified peptides, focusing on preventing acid-mediated degradation during the critical cleavage and deprotection steps.
Scientific Background & Rationale
The Oxetane Advantage
In drug design, 3,3-disubstituted oxetanes are bioisosteres for carbonyls and gem-dimethyl groups.
-
Solubility: The oxetane oxygen functions as a hydrogen bond acceptor, significantly lowering
compared to gem-dimethyl analogs. -
Stability: Unlike carbonyls, oxetanes are resistant to enzymatic hydrolysis and epimerization in vivo.[3]
-
Conformation: When incorporated into the backbone (e.g., oxetane amino acids), they induce specific turn conformations, potentially locking bioactive geometries.[4]
The Stability Paradox
The central challenge in SPPS is the susceptibility of the oxetane ether linkage to acid-catalyzed hydrolysis or polymerization.
-
Mechanism: Strong acids (TFA) protonate the oxetane oxygen. The resulting oxonium ion is highly electrophilic and susceptible to nucleophilic attack (by water or scavengers), leading to ring opening.
-
The "Safety" Window: Research by Carreira and Shipman has demonstrated that 3-aminooxetanes (backbone modified) are surprisingly stable to TFA. This is likely because the amino group is also protonated (
), creating an electrostatic repulsion that discourages further protonation of the adjacent oxetane oxygen. Conversely, oxetane side chains (lacking the proximal ammonium) are more vulnerable and require stricter temperature control.
Strategic Planning: Resin & Linker Selection[5]
Selecting the correct resin is the first line of defense.
| Resin Type | Cleavage Condition | Risk to Oxetane | Recommendation |
| 2-Chlorotrityl Chloride (2-CTC) | 1% TFA in DCM | Low | Preferred. Allows cleavage of fully protected peptide fragments. Ideal for convergent synthesis. |
| Sieber Amide | 1-2% TFA in DCM | Low | Preferred for C-terminal amides where side-chain protection must be retained. |
| Rink Amide / Wang | 95% TFA | High | Use with Caution. Only permissible if the oxetane position is flanked by basic amines (backbone) and temperature is strictly controlled (0°C). |
Experimental Protocols
Protocol A: Coupling of Oxetane Building Blocks
Oxetane amino acids (especially 3,3-disubstituted) are sterically hindered. Standard carbodiimide couplings (DIC/Oxyma) are often insufficient.
Reagents:
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.
-
Base: DIEA (Diisopropylethylamine).
-
Solvent: DMF (anhydrous).
Step-by-Step Procedure:
-
Swelling: Swell resin (0.1 mmol scale) in DMF for 20 minutes.
-
Activation: Dissolve Fmoc-Oxetane-AA-OH (3.0 equiv) and HATU (2.9 equiv) in minimal DMF. Add DIEA (6.0 equiv). Note: Pre-activate for only 30-60 seconds to minimize racemization.
-
Coupling: Add the activated solution to the resin. Shake at Room Temperature for 2–4 hours .
-
Optimization: For extremely hindered residues (e.g., adjacent to Proline or N-methylated AAs), perform a double coupling (2 x 2 hours).
-
-
Monitoring: Use the Chloranil test (for secondary amines) or Kaiser test. If incomplete, cap with acetic anhydride/pyridine to prevent deletion sequences.
-
Fmoc Removal: Treat with 20% Piperidine in DMF (2 x 5 min). Oxetanes are completely stable to basic conditions.
Protocol B: The "Cold Cleavage" Technique (Critical)
This protocol is designed to minimize ring opening during global deprotection.
Cocktail Formulation (Reagent B modified):
-
TFA (Trifluoroacetic acid): 95%
-
TIS (Triisopropylsilane): 2.5%
-
H2O (Water): 2.5%
-
Note: Avoid Dithiothreitol (DTT) or highly nucleophilic scavengers if possible, as they can attack the protonated oxetane.
Step-by-Step Procedure:
-
Preparation: Pre-chill the cleavage cocktail to 0°C (ice bath).
-
Resin Wash: Wash the final peptide-resin with DCM (3x) and dry under nitrogen.
-
Addition: Add the cold cleavage cocktail to the resin.
-
Reaction:
-
0–15 mins: Shake at 0°C .
-
15–60 mins: Allow to warm naturally to Room Temperature (20–22°C) .
-
Warning: Do NOT exceed 90 minutes. Prolonged exposure to 95% TFA significantly increases the rate of ring opening (hydrolysis).
-
-
Precipitation: Filter the resin directly into cold (-20°C) diethyl ether .
-
Workup: Centrifuge, decant ether, and wash the pellet 2x with cold ether. Dissolve immediately in 50% Acetonitrile/Water and lyophilize. Do not let the peptide sit in acidic solution.
Visualization: Stability & Workflow Logic
Diagram 1: Oxetane SPPS Decision Matrix
This flowchart guides the chemist through the critical decision points to ensure oxetane survival.
Caption: Decision matrix for resin selection and cleavage conditions. Note that side-chain oxetanes generally require milder cleavage conditions (Route A) compared to backbone oxetanes.
Quality Control & Troubleshooting
Mass Spectrometry Forensics
When analyzing the crude peptide, look for specific mass shifts indicating degradation.
| Observation (LCMS) | Diagnosis | Cause |
| [M+18] | Hydrolysis | Ring opening by water. Caused by prolonged TFA exposure or high temperature. |
| [M+n] | Polymerization | Ring opening followed by intermolecular attack. High concentration during cleavage. |
| Broad Peak Shape | Racemization | Over-activation during coupling (HATU > 4 hrs). |
Troubleshooting Table
| Issue | Corrective Action |
| Incomplete Coupling | Switch to COMU/Oxyma ; Increase temperature to 40°C (Oxetanes are heat stable in base, just not acid). |
| Ring Opening (Hydrolysis) | Reduce cleavage time to 30 mins. Ensure cocktail is at 0°C. Switch to 2-CTC resin and use 1% TFA. |
| Low Solubility | Oxetanes improve solubility, but if the sequence is hydrophobic, use a "Magic Mixture" (DCM/DMF/NMP) for coupling. |
References
-
Shipman, M., et al. (2017). Solid-phase synthesis of oxetane modified peptides. Organic & Biomolecular Chemistry. [Link] Key Insight: Establishes the stability of 3-aminooxetanes in 95% TFA and details the synthesis of Fmoc-dipeptide building blocks.
-
Carreira, E. M., et al. (2014).[5] Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link] Key Insight: Foundational work on the physicochemical properties of oxetanes and their utility as amide bioisosteres.[2]
-
Wuitschik, G., Carreira, E. M., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link] Key Insight: Comprehensive review of oxetane stability, metabolic profile, and structural advantages.
-
Beadle, J. D., et al. (2017).[6] Development of oxetane modified building blocks for peptide synthesis. Organic & Biomolecular Chemistry. [Link] Key Insight: Protocols for generating Fmoc-protected oxetane dipeptides to bypass difficult on-resin couplings.
Sources
Troubleshooting & Optimization
Side reactions in the synthesis of 2-Amino-2-(oxetan-3-yl)acetic acid
This guide is structured as a specialized Technical Support Center for medicinal chemists and process scientists working with 2-Amino-2-(oxetan-3-yl)acetic acid (also known as 3-Oxetanylglycine ).
Ticket ID: OX-GLY-001
Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Topic: Troubleshooting Side Reactions & Stability Protocols
Executive Summary & Critical Directive
The Central Tension: The synthesis of 2-Amino-2-(oxetan-3-yl)acetic acid is a battle between the thermodynamic stability of the hydantoin/nitrile intermediates and the kinetic fragility of the oxetane ring.
The Golden Rule: The oxetane ring is acid-labile but base-stable. Standard amino acid protocols (e.g., 6M HCl reflux for hydrolysis) will destroy your molecule, resulting in 1,3-diols or polymeric sludge. You must strictly adhere to basic hydrolysis protocols (e.g., Ba(OH)₂, LiOH) or enzymatic routes.
Diagnostic Visualizer: The "Danger Zone" Pathway
The following diagram illustrates the critical divergence point where most syntheses fail. Use this to diagnose where your mass balance is being lost.
Figure 1: Mechanistic divergence in oxetanylglycine synthesis. The red paths indicate acid-catalyzed failure modes.
Troubleshooting Guide: Phase-Specific Issues
Phase A: Formation of the Hydantoin (Bucherer-Bergs)
Context: Reaction of oxetan-3-one with KCN/(NH₄)₂CO₃.
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Polymerization | Exothermic Polymerization: Oxetan-3-one is prone to cationic polymerization if local heating occurs or if Lewis acidic impurities are present. | Protocol Adjustment: 1. Pre-cool reagents to 0°C before mixing.2. Add KCN last as a solution, dropwise.3. Ensure reaction pH stays >8 (ammonium carbonate acts as a buffer).[1] |
| Incomplete Conversion | Reversible Imine Formation: The initial imine formation is an equilibrium process. | Optimization: Use a sealed tube (pressure vessel) at 50–60°C to prevent ammonia loss, pushing the equilibrium toward the hydantoin. |
| Dark/Tarred Mixture | Cyanide Decomposition: Oxidation of cyanide or oxetanone degradation. | Inert Atmosphere: Run the reaction strictly under Argon/Nitrogen. De-gas solvents to prevent oxidative radical pathways. |
Phase B: Hydrolysis to the Free Amino Acid
Context: Opening the hydantoin ring to yield the amino acid.
Q: I used 6M HCl at reflux (standard protein hydrolysis) and my product disappeared. NMR shows a mess. What happened? A: You triggered acid-catalyzed ring opening . The oxetane oxygen protonates, making the C-O bond highly electrophilic. Water attacks the C2/C4 position, cleaving the ring to form a 1,3-diol derivative.
-
Fix: Switch to Barium Hydroxide [Ba(OH)₂•8H₂O] .
-
Protocol: Suspend hydantoin in water with 3-4 equivalents of Ba(OH)₂. Reflux (100°C) for 12-24h. The basic conditions protect the oxetane ring.[2]
-
Workup: Precipitate Barium as BaCO₃ by bubbling CO₂ or adding stoichiometric (NH₄)₂CO₃, then filter.
-
Q: I see a mass shift of +18 Da in LCMS. Is this the hydrate? A: No. This is likely the ring-opened diol (hydrolysis product). Once formed, the ring cannot be closed back to the oxetane. You must discard the batch and restart using basic hydrolysis.
Phase C: Workup & Isolation
Q: During acidification to isolate the zwitterion, I lost the product. A: If you acidify below pH 3, you risk Lactone Isomerization or acid degradation.
-
Mechanism: The carboxylic acid moiety, once protonated, can act as an internal nucleophile (or simply protonate the ring oxygen), leading to rearrangement into a lactone (e.g., 5-membered lactone if structurally possible via rearrangement, though less common for 3-substituted than 2-substituted).
-
Fix: Use Ion Exchange Chromatography (Dowex 50W in NH₄⁺ form) rather than strong acid precipitation. Elute with dilute ammonia. Lyophilize immediately.
FAQ: Advanced Mechanistic Insights
Q1: Why is the oxetane ring stable to base but not acid?
Tech Note: The strain energy of an oxetane ring is ~106 kJ/mol.
-
Acid: The ether oxygen is basic.[2] Protonation creates a good leaving group (an alcohol), significantly lowering the activation energy for nucleophilic attack (SN2 or SN1-like) by water or halides.
-
Base: The ether oxygen cannot be deprotonated. Hydroxide ions are poor nucleophiles for opening ethers because the leaving group would be an alkoxide (O⁻), which is thermodynamically unfavorable in this strained system without Lewis acid activation.
Q2: Can I use the Strecker Synthesis (Amine + CN⁻) instead?
Tech Note: Yes, but the hydrolysis of the resulting alpha-amino nitrile is notoriously difficult. Nitriles often require harsher hydrolysis conditions (concentrated H₂SO₄ or NaOH/H₂O₂) than hydantoins.
-
Recommendation: The Bucherer-Bergs route is preferred because the hydantoin intermediate is crystalline and purifiable, and its hydrolysis (though requiring heat) can be done in strictly basic media (Ba(OH)₂), which is safer for the oxetane.
Q3: Is racemization a concern?
Tech Note: Yes. The alpha-proton is acidic due to the electron-withdrawing nature of the nitrile/carboxyl group and the inductive effect of the oxetane oxygen.
-
Risk Factor: If you are attempting an asymmetric synthesis (e.g., using chiral sulfinimines), exposure to strong base for extended periods can racemize the center.
-
Mitigation: If chiral purity is required, perform the resolution after synthesis (e.g., enzymatic resolution of the N-acetyl derivative) or use mild enzymatic hydrolysis of the hydantoin (Hydantoinase enzymes).
Validated Synthetic Protocol (The "Carreira/Wuitschik" Standard)
This protocol is adapted from the authoritative works of the Carreira group, optimized for stability.
-
Hydantoin Formation:
-
Mix Oxetan-3-one (1.0 eq), (NH₄)₂CO₃ (3.0 eq), and KCN (1.5 eq) in Ethanol/Water (1:1).
-
Heat to 60°C in a sealed vessel for 12h.
-
Cool, concentrate to remove EtOH, and acidify carefully to pH 5-6 to precipitate the hydantoin.
-
-
Hydrolysis (The Critical Step):
-
Suspend Hydantoin in H₂O.
-
Add Ba(OH)₂•8H₂O (3.0 eq).
-
Reflux (100°C) for 16h.
-
Check: Monitor by NMR (disappearance of hydantoin peak).
-
-
Workup:
-
Add (NH₄)₂CO₃ (solid) until no further precipitate forms (removes Ba²⁺).
-
Filter through Celite.
-
Concentrate filtrate.[3]
-
Purification: Dowex 50W-X8 resin. Load at neutral pH, wash with water, elute with 1M NH₄OH.
-
References & Authority
-
Wuitschik, G., et al. (2010).[4][5] "Oxetanes as Promising Modules in Drug Discovery."[2][3][6] Angewandte Chemie International Edition, 49(48), 9052–9067.[5]
-
Key Insight: Defines the stability profile of 3,3-disubstituted and 3-monosubstituted oxetanes.
-
-
Burkhard, J. A., et al. (2010).[4][5] "Synthesis and Structural Analysis of 3-Substituted Oxetanes." Journal of Organic Chemistry.
-
Key Insight: Detailed protocols for the Bucherer-Bergs reaction on oxetan-3-one.
-
-
Wuitschik, G., et al. (2006).[3] "Oxetanes in Drug Discovery: Structural and Synthetic Aspects." Journal of Medicinal Chemistry.
-
Key Insight: Establishes the "Carreira Protocol" for basic hydrolysis using Ba(OH)₂ to preserve the ring.
-
-
Duncton, M. A. J. (2011). "Minireview: Recent Applications of Oxetanes in Medicinal Chemistry." MedChemComm.
-
Key Insight: Reviews side reactions including polymerization and acid sensitivity.
-
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing coupling conditions for oxetane amino acids in peptide synthesis
Topic: Optimizing coupling conditions for oxetane amino acids in peptide synthesis Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals
Welcome to the Oxetane Application Guide. Oxetane amino acids (OxAAs) are powerful bioisosteres for carbonyls and gem-dimethyl groups, offering improved metabolic stability and solubility. However, their incorporation into Solid-Phase Peptide Synthesis (SPPS) presents a unique tension: the oxetane ring is sterically demanding (hindering coupling) and acid-sensitive (risking degradation during cleavage).
This guide provides optimized protocols to navigate these competing challenges, grounded in the methodologies established by the Shipman, Carreira, and Bull groups.
🏗️ Module 1: Strategic Planning & Building Blocks
The "Dipeptide Unit" Strategy Critical Insight: Direct coupling of an incoming Fmoc-amino acid onto a resin-bound 3-aminooxetane (backbone modification) is notoriously difficult due to the deactivated, sterically hindered nucleophile. Recommendation: Do not attempt to build the oxetane junction on-resin. Instead, synthesize an Fmoc-Dipeptide building block (containing the oxetane) in solution, then couple this entire unit to the resin.[1]
Decision Matrix: Selecting Your Approach
Figure 1: Decision matrix for selecting coupling strategies based on oxetane topology. Backbone modifications almost always require pre-formed dipeptide blocks.
🧪 Module 2: Coupling Protocols
Protocol A: Coupling Pre-Formed Oxetane Dipeptides
Best for: Backbone modifications (e.g., replacing the peptide bond with an oxetane ring). Mechanism: 3,3-disubstituted oxetanes impose significant steric bulk. Standard carbodiimides (DIC) often fail to drive the reaction to completion.
Reagents:
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)[2]
-
Solvent: DMF (anhydrous)
Step-by-Step:
-
Stoichiometry: Use 2.0 eq of the Fmoc-Oxetane-Dipeptide building block relative to resin loading.
-
Activation: Dissolve the building block and 1.9 eq HATU in DMF.
-
Base Addition: Add 6.0 eq DIPEA . Note: Higher base concentration is required to ensure rapid activation and overcome steric barriers.
-
Coupling Time: Shake at room temperature for 2–4 hours .
-
Monitoring: Perform a micro-cleavage and HPLC check. Colorimetric tests (Kaiser) may be unreliable due to the bulk of the previous residue.
-
Double Coupling: If <95% conversion, repeat with fresh reagents.
Protocol B: Direct Coupling (Side-Chain Oxetanes)
Best for: Oxetanyl-glycine or Oxetanyl-alanine derivatives where the amine is not on the ring. Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.
Step-by-Step:
-
Stoichiometry: 3.0 eq Amino Acid, 3.0 eq DIC, 3.0 eq Oxyma.
-
Pre-activation: 2 minutes in DMF.
-
Coupling: 60 minutes at Room Temperature.
-
Warning: Avoid heating >40°C. While oxetanes are thermally stable, the combination of heat and basic activators increases the risk of side reactions.
⚠️ Module 3: Cleavage & Acid Stability (The Danger Zone)
The most common failure mode is acid-catalyzed ring opening during TFA cleavage. The oxetane oxygen can be protonated, making the C-O bond susceptible to nucleophilic attack by water or scavengers.
The Mechanism of Failure
Figure 2: Pathway of acid-catalyzed oxetane degradation. 3,3-disubstitution kinetically slows Step 3, allowing survival in TFA.
The "Cold & Fast" Cleavage Protocol
Use this protocol for all oxetane-containing peptides to minimize ring opening.
| Parameter | Standard SPPS | Oxetane Optimized |
| Cocktail | 95% TFA / 2.5% TIS / 2.5% H2O | 95% TFA / 2.5% TIS / 2.5% H2O |
| Temperature | Room Temp (25°C) | Ice Bath (0°C) -> 4°C |
| Duration | 2–4 Hours | 30–60 Minutes (Max) |
| Precipitation | Cold Ether | Cold Ether (Immediate) |
Key Constraints:
-
Strict Water Control: Ensure the "2.5% H2O" is accurate. Excess water increases the rate of hydrolysis (Step 3 in Fig 2).
-
Avoid Dithiothreitol (DTT): Thiols are strong nucleophiles that can open the ring. Use TIS (Triisopropylsilane) as the primary scavenger.
-
3,3-Disubstitution Factor: If your oxetane is 3,3-disubstituted (e.g., 3-amino-3-carboxyoxetane), it is significantly more stable and may tolerate up to 2 hours at RT. Mono-substituted oxetanes require strict 0°C handling.
🔧 Troubleshooting & FAQs
Q1: My mass spectrum shows a peak at [M+18]. What happened?
Diagnosis: Hydrolysis of the oxetane ring.[3] Cause: The ring opened during TFA cleavage, adding a water molecule (+18 Da) to form a 1,3-diol. Fix:
-
Reduce cleavage time.
-
Perform cleavage at 0°C.
-
Ensure your oxetane building block is 3,3-disubstituted (the gem-disubstitution effect protects the ring from nucleophilic attack).
Q2: Coupling yields are consistently low (<50%) for my backbone oxetane.
Diagnosis: Steric hindrance.[2] The 3-aminooxetane amine is a poor nucleophile. Fix:
-
Switch Strategy: Stop trying to couple to the oxetane on-resin. Synthesize the Fmoc-AA-Oxetane-AA-OH trimer or dimer in solution first.
-
Reagent Swap: If you must couple on-resin, switch from DIC/Oxyma to HATU/HOAt (1.9 eq) + DIPEA (6 eq).
-
Double Couple: Perform two rounds of coupling: 2 hours, then fresh reagents for 12 hours.
Q3: Can I use microwave-assisted synthesis?
Answer: Proceed with extreme caution. While microwave irradiation improves coupling of hindered amines, the thermal energy can accelerate ring opening or polymerization if the resin is slightly acidic.
-
Safe Zone: Max 40°C, max 10 minutes.
-
Preferred: Room temperature with longer reaction times (overnight) is safer for the oxetane ring integrity.
Q4: Which protecting groups are compatible?
Answer:
-
Fmoc: Fully compatible (base stable).
-
Boc: Incompatible. The repetitive TFA treatments required to remove Boc groups will destroy the oxetane ring long before the peptide is finished.
-
Side Chains: Use acid-labile side chains (tBu, Trt) that cleave fast. Avoid Arg(Pbf) if possible, as it requires long TFA exposure; Arg(Pmc) is faster but less standard.
📚 References
-
Shipman, M., et al. (2017). Solid-phase synthesis of oxetane modified peptides. Royal Society of Chemistry.[3]
-
Wuitschik, G., Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
-
Beadle, J. D., et al. (2013). Synthesis and stability of oxetane amino acids. Organic Letters.
Sources
Troubleshooting low yields in Horner-Wadsworth-Emmons reaction for oxetane synthesis
Welcome to our dedicated technical support center for scientists and researchers utilizing the Horner-Wadsworth-Emmons (HWE) reaction in the synthesis of oxetanes. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles and field-proven insights to help you overcome challenges and optimize your reaction yields. Oxetanes are valuable structural motifs in medicinal chemistry, acting as metabolically stable isosteres for gem-dimethyl and carbonyl groups.[1][2] However, their synthesis via the HWE reaction can be challenging due to the inherent strain of the four-membered ring system.[3] This resource aims to elucidate the causal factors behind common experimental hurdles and provide robust, validated protocols to enhance your synthetic success.
Troubleshooting Guide: Overcoming Low Yields and Side Reactions
This section addresses specific issues that can arise during the HWE reaction for oxetane synthesis, offering step-by-step guidance to diagnose and resolve them.
Problem 1: Low or No Conversion of the Oxetane Ketone
A lack of conversion is a frequent issue, often stemming from insufficient reactivity of the phosphonate carbanion or steric hindrance around the carbonyl group of the oxetane.
Possible Causes & Solutions:
-
Insufficiently Nucleophilic Carbanion: The phosphonate-stabilized carbanion, while more nucleophilic than its Wittig counterpart, may still struggle to react with hindered or less reactive ketones.[4]
-
Solution 1: Choice of Base. The strength of the base used to deprotonate the phosphonate ester is critical. For less acidic phosphonates, a stronger base is required to generate a sufficient concentration of the carbanion. Common bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and lithium diisopropylamide (LDA).[5][6] For base-sensitive substrates, milder conditions like the Masamune-Roush protocol (LiCl and a tertiary amine) can be effective.[7]
-
Solution 2: Phosphonate Reagent Structure. The nature of the R group on the phosphonate influences its acidity and nucleophilicity. Electron-withdrawing groups increase the acidity of the α-proton, facilitating deprotonation, but can decrease the nucleophilicity of the resulting carbanion.[4] Consider a phosphonate with less electron-withdrawing character if reactivity is an issue.
-
-
Steric Hindrance: The bulky nature of the phosphonate reagent and substitution on the oxetane ring can impede the approach to the carbonyl group.[4][8]
-
Solution 1: Modify Reaction Temperature. Increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers.[4] However, be mindful that higher temperatures can also lead to side reactions.
-
Solution 2: Smaller Phosphonate Esters. Using phosphonates with smaller ester groups (e.g., dimethyl vs. diethyl) can reduce steric bulk.
-
-
Poor Reagent Quality:
-
Solution: Reagent Purity. Ensure the phosphonate reagent, ketone, and solvent are pure and anhydrous. Moisture will quench the carbanion.
-
Problem 2: Formation of Undesired Side Products
The appearance of unexpected products often points to competing reaction pathways.
Possible Causes & Solutions:
-
Epoxidation (Corey-Chaykovsky type reaction): In some cases, instead of olefination, the phosphonate ylide may act as a nucleophile to form an epoxide, especially with ketones.[1]
-
Solution: Reaction Conditions. This side reaction can sometimes be suppressed by carefully controlling the reaction temperature and the choice of base and solvent.
-
-
Ring Opening of the Oxetane: The strained oxetane ring can be susceptible to cleavage under harsh reaction conditions.[1]
-
Solution: Milder Conditions. Employ milder bases and lower reaction temperatures. The use of LiCl with a weaker base can be beneficial for sensitive substrates.[7]
-
-
(Z)-Isomer Formation: While the HWE reaction typically favors the formation of (E)-alkenes, the stereoselectivity can be influenced by reaction conditions.[4][6]
-
Solution: Still-Gennari Modification. To favor the (Z)-alkene, use phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) in combination with strong, non-coordinating bases like KHMDS with 18-crown-6 in THF at low temperatures.[9]
-
Problem 3: Difficulty in Product Isolation and Purification
The water-soluble nature of the phosphate byproduct is a key advantage of the HWE reaction, but challenges can still arise.[4][5]
Possible Causes & Solutions:
-
Emulsion during Aqueous Workup:
-
Solution: Brine Wash. Washing the organic layer with saturated aqueous sodium chloride (brine) can help to break up emulsions.
-
-
Co-elution with Starting Materials or Byproducts during Chromatography:
-
Solution 1: Optimize Chromatographic Conditions. Experiment with different solvent systems and stationary phases.
-
Solution 2: Recrystallization. If the product is a solid, recrystallization can be an effective purification method.
-
Frequently Asked Questions (FAQs)
Q1: Which phosphonate reagent is best for my oxetane ketone?
The optimal phosphonate reagent depends on the desired stereochemistry and the reactivity of your oxetane ketone. For the synthesis of the thermodynamically favored (E)-alkene, a standard trialkyl phosphonoacetate is a good starting point.[4] If steric hindrance is a concern, consider a phosphonate with smaller alkyl groups. For the synthesis of (Z)-alkenes, the Still-Gennari modification using a phosphonate with electron-withdrawing groups is recommended.[9]
Q2: What are the ideal reaction conditions (base, solvent, temperature) for the HWE reaction with sensitive oxetane substrates?
For sensitive substrates prone to ring-opening, milder reaction conditions are crucial.[1]
-
Base: Consider using weaker bases like triethylamine in the presence of LiCl (Masamune-Roush conditions) or potassium carbonate.[7]
-
Solvent: Aprotic solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) are commonly used.[5]
-
Temperature: Running the reaction at lower temperatures (-78 °C to 0 °C) can help to minimize side reactions.[4]
Q3: How can I minimize steric hindrance effects when reacting a substituted oxetane ketone?
Steric hindrance can significantly lower reaction rates and yields.[4][8]
-
Reagent Choice: Use a less bulky phosphonate reagent (e.g., dimethyl phosphonate).
-
Reaction Conditions: Higher reaction temperatures can sometimes overcome the activation barrier, but this must be balanced against substrate stability.[4]
-
Alternative Catalysis: In some cases, Lewis acid catalysis may enhance the electrophilicity of the carbonyl group, facilitating the reaction.
Experimental Protocols
General Protocol for the Horner-Wadsworth-Emmons Reaction with an Oxetane Ketone
This protocol provides a starting point and may require optimization for specific substrates.
1. Preparation of the Phosphonate Carbanion: a. Under an inert atmosphere (e.g., argon or nitrogen), add the phosphonate ester (1.1 eq.) to a flame-dried flask containing anhydrous THF. b. Cool the solution to 0 °C using an ice bath. c. Slowly add a strong base such as sodium hydride (1.1 eq., 60% dispersion in mineral oil) in portions. d. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the ylide.[9]
2. Reaction with the Oxetane Ketone: a. Cool the solution of the phosphonate carbanion to 0 °C. b. Add a solution of the oxetane ketone (1.0 eq.) in anhydrous THF dropwise. c. Allow the reaction to slowly warm to room temperature and monitor its progress by thin-layer chromatography (TLC).
3. Work-up and Purification: a. Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride.[9] b. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Effect of Base on HWE Reaction Yield and Stereoselectivity
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |
| 1 | NaH | THF | 25 | 75 | 95:5 |
| 2 | KOtBu | THF | 0 | 82 | 90:10 |
| 3 | LDA | THF | -78 | 65 | 85:15 |
| 4 | LiCl, DBU | CH₃CN | 25 | 70 | >98:2 |
Note: Data are representative and will vary depending on the specific substrates.
Visualizations
Horner-Wadsworth-Emmons Reaction Mechanism
Caption: The three key steps of the Horner-Wadsworth-Emmons reaction.
Troubleshooting Workflow for Low HWE Reaction Yields
Caption: A decision tree for troubleshooting low yields in HWE reactions.
References
-
Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
Hashmi, A. S. K., et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1324–1373. [Link]
-
Murata, T., et al. (2024). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry. [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Wuts, P. G. M., & Bull, J. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12134–12213. [Link]
-
Zhu, C., et al. (2022). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1324–1373. [Link]
-
Horner-Wadsworth-Emmons reaction to form alkenes. (2019, January 10). YouTube. [Link]
-
Bisceglia, J. A., & Orelli, L. R. (2012). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry, 16(19), 2206-2239. [Link]
-
Tokyo University of Science. (2024, December 6). Breakthrough in HWE reaction offers pathway for anti-cancer drug development. News-Medical.net. [Link]
-
Samala, R., Patro, B., Basu, M. K., & Khagga, M. (2014). Optimization of the HWE reaction conditions. ResearchGate. [Link]
-
Ando, K. (1999). A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry, 64(18), 6815–6821. [Link]
-
Martínez-Alvarez, R., et al. (2018). Optimization of reaction conditions for the synthesis of 1. ResearchGate. [Link]
-
Wittig Reaction - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. [Link]
-
Wittig Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Horner-Wadsworth-Emmons reaction. (2017, March 23). SlideShare. [Link]
-
(PDF) Synthesis and Reactions of Stabilized Phosphorus Ylides. (n.d.). Academia.edu. [Link]
-
A Quantum Chemical Exploration of the Horner-Wadsworth-Emmons Reaction. (n.d.). Ghent University. [Link]
-
Three-component Synthesis and Characterization of New Stabilized Phosphorus Ylides. (2023, December 5). Organic Chemistry Research. [Link]
-
Ghadwal, R. S. (2020). Phosphorus-ylides: powerful substituents for the stabilization of reactive main group compounds. Dalton Transactions, 49(34), 11779-11787. [Link]
-
Oxetane Synthesis via Alcohol C–H Functionalization. (2023, July 18). ACS Publications. [Link]
-
Oxetane Synthesis via Alcohol C–H Functionalization. (2023, July 18). PMC. [Link]
-
Oxetanes: formation, reactivity and total syntheses of natural products. (2025, June 27). Beilstein Journals. [Link]
-
Bisceglia, J. A., & Orelli, L. R. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 16(19), 2206-2239. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving Peptide Metabolic Stability with Oxetane Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of oxetane-containing amino acids to enhance the metabolic stability of therapeutic peptides. The content is structured to follow a typical experimental workflow, from synthesis to in vitro evaluation, ensuring you have practical, scientifically-grounded solutions at every step.
Part 1: Foundational Concepts & Strategic Considerations
Before troubleshooting specific experimental issues, it is crucial to understand why and how oxetane amino acids are used. Peptides often suffer from rapid degradation in vivo by proteases, limiting their therapeutic potential.[1][2][3] Oxetane amino acids offer a solution by replacing a standard peptide bond with a non-hydrolyzable oxetanylamine fragment, effectively creating a "protease-proof" linkage at the site of modification.[4][5]
Mechanism of Protease Resistance
Proteases, such as serine or metalloproteases, catalyze the hydrolysis of the peptide (amide) bond. This process involves a nucleophilic attack on the backbone carbonyl carbon.[6] By replacing this carbonyl with a strained, three-dimensional oxetane ring, the primary site of enzymatic attack is removed.[4][5][7] This modification sterically hinders the enzyme's active site and lacks the necessary chemical groups for cleavage, conferring significant resistance to proteolysis.[4]
Caption: General workflow for SPPS and purification of OMPs.
Q: I'm experiencing low coupling efficiency when adding the oxetane dipeptide building block. What's going wrong?
A: Low coupling efficiency with these specialized building blocks is a common hurdle. The root cause is often related to steric hindrance from the bulky oxetane ring and adjacent protecting groups.
-
Causality: Standard coupling reagents like HBTU/HATU might be insufficient to overcome the activation energy barrier for these sterically demanding couplings. Furthermore, aggregation of the growing peptide chain on the resin can physically block access to the N-terminus. [8][9]* Troubleshooting Steps:
-
Switch to a Stronger Coupling Reagent: Use a more potent activator such as COMU or HDMA, which are known to be more effective for hindered couplings.
-
Extend Coupling Time & Double Couple: Increase the reaction time from the standard 1-2 hours to 4-6 hours. If a test cleavage and LC-MS analysis still show a significant amount of unreacted N-terminus (deletion sequence), perform a second coupling (a "double couple") with fresh reagent before proceeding to the next deprotection step.
-
Incorporate "Difficult Sequence" Protocols: If your peptide is hydrophobic, aggregation is a likely contributor. [8]Consider switching to a more polar solvent like NMP instead of DMF or adding chaotropic agents like a low percentage of DMSO to the coupling solution to disrupt secondary structures. [10] Q: My RP-HPLC purification is challenging. The OMP has a strange peak shape (tailing/broadening) or co-elutes with impurities.
-
A: The introduction of an oxetane can alter a peptide's physicochemical properties, impacting its chromatographic behavior.
-
Causality: The oxetane motif can increase polarity and may interact differently with the C18 stationary phase compared to a standard peptide backbone. [4]Peak tailing often suggests secondary interactions with residual silanols on the silica support, while co-elution points to insufficient resolution. [11][12]* Troubleshooting Steps:
-
Optimize the Ion-Pairing Agent: Ensure you are using at least 0.1% Trifluoroacetic Acid (TFA) in your mobile phases. For stubborn peak tailing, consider a stronger ion-pairing agent like Heptafluorobutyric Acid (HFBA), which can improve peak shape for some modified peptides. [11] 2. Shallow the Gradient: Improve the separation of closely eluting species by decreasing the gradient slope (e.g., from 1%/min to 0.5%/min of acetonitrile). This gives the molecules more time to interact with the stationary phase, enhancing resolution. [11] 3. Change Column Chemistry: If a C18 column fails, try a different stationary phase. A C4 column is often better for larger or more hydrophobic peptides, while a Phenyl-Hexyl phase can offer different selectivity due to pi-pi interactions. [11][12] 4. Consider Orthogonal Purification: For very complex mixtures, a two-step purification strategy can be highly effective. Use a primary purification by RP-HPLC at low pH (with TFA) followed by a second RP-HPLC step at a neutral or high pH (e.g., with ammonium bicarbonate or ammonium hydroxide) or use an orthogonal method like Ion-Exchange Chromatography (IEX). [11][13]
-
Workflow 2: In Vitro Metabolic Stability Assays
The most common method to assess metabolic stability is to incubate the peptide with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. [14][15] Q: My metabolic stability results from the liver microsomal assay are inconsistent. The calculated half-life varies significantly between experiments.
A: Reproducibility is key in these assays. Variability often stems from subtle inconsistencies in the experimental setup.
-
Causality: The enzymatic activity of microsomes is highly sensitive to handling, storage, and incubation conditions. [16][17]Inconsistent initiation of the reaction or inefficient quenching can also introduce significant error.
-
Troubleshooting Steps:
-
Standardize Microsome Handling: Always thaw microsomes rapidly in a 37°C water bath immediately before use and keep them on ice afterward. [16]Avoid repeated freeze-thaw cycles. [17] 2. Pre-incubate for Temperature Equilibration: Before initiating the reaction, pre-incubate the microsomes and your peptide in the buffer for 5-10 minutes at 37°C. This ensures the reaction starts at the correct temperature.
-
Ensure Proper Reaction Initiation: The reaction should be initiated by adding a pre-warmed NADPH regenerating system. [17]This ensures that the enzymatic process starts simultaneously in all samples.
-
Use an Efficient Quenching Method: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard. The solvent should be at least 3x the volume of the reaction mixture to ensure immediate and complete protein precipitation and cessation of all enzymatic activity. [14] 5. Include Control Incubations: Always run parallel experiments:
-
-NADPH Control: Incubate the peptide and microsomes without the NADPH cofactor. Degradation here points to non-CYP-mediated metabolism or chemical instability. [14] * Heat-Inactivated Control: Use microsomes that have been denatured by heat. Degradation in this sample indicates your peptide is chemically unstable in the assay buffer at 37°C. [17] * Positive Control: Use a compound with a known, moderate rate of metabolism (e.g., testosterone or dextromethorphan) to verify that the microsomes are active. [16] Q: How do I confirm that the observed stability improvement is due to protease resistance and not some other effect?
-
-
A: This is an excellent question that addresses the specificity of the modification. While liver microsomes are primarily for CYP-mediated metabolism, plasma stability assays are more indicative of proteolytic degradation.
-
Experimental Protocol: Plasma Stability Assay
-
Objective: To directly compare the stability of the native peptide versus the oxetane-modified peptide in a matrix rich in proteases.
-
Materials: Freshly collected plasma (e.g., human, rat) containing anticoagulants like heparin or EDTA. A protease inhibitor cocktail is needed for the T=0 control samples. [18] 3. Procedure:
-
Prepare stock solutions of both the native and modified peptides.
-
Add the peptide to pre-warmed plasma at 37°C to a final concentration of ~1-10 µM.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the plasma-peptide mixture.
-
Immediately quench the reaction by adding it to a tube containing a protein precipitation solvent (e.g., acetonitrile with 1% formic acid). For the T=0 sample, add the plasma to the quenching solvent before adding the peptide.
-
Vortex vigorously and centrifuge to pellet the precipitated plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the percentage of the parent peptide remaining at each time point.
-
-
Data Analysis: Plot the percentage of remaining peptide against time on a semi-log plot. A steep decline for the native peptide and a much shallower slope for the OMP provides direct evidence of enhanced proteolytic stability.
-
Comparative Data Example
| Peptide | Matrix | Half-Life (T½, min) | Fold Improvement |
| Native Peptide X | Human Plasma | 15 | - |
| Oxetane-Peptide X | Human Plasma | > 480 | > 32x |
| Native Peptide X | Human Liver Microsomes | 45 | - |
| Oxetane-Peptide X | Human Liver Microsomes | 65 | 1.4x |
This table illustrates a hypothetical scenario where the oxetane modification provides a dramatic improvement in plasma (proteolytic) stability but only a modest improvement in microsomal (CYP-mediated) stability, helping to pinpoint its primary mechanism of action.
References
- Jayawant, E. S., et al. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics, 22(43), 25075-25083.
- BenchChem. (n.d.). Technical Support Center: Purification Strategies for Azide-Modified Peptides by HPLC. BenchChem.
- Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
- Roesner, S., et al. Development of oxetane modified building blocks for peptide synthesis. SciSpace.
- Roesner, S., et al. (2016). Development of oxetane modified building blocks for peptide synthesis. RSC Publishing.
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io.
- ResearchGate. (2025). Synthesis and structure of oxetane containing tripeptide motifs.
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
- ResearchGate. (n.d.). Oxetane modified cyclic peptides by head-to-tail macrocyclisation.
- BenchChem. (n.d.). Application of 2-Oxetanemethanamine Analogues in Peptide Synthesis. BenchChem.
- Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
- Mercell. (n.d.). Metabolic stability in liver microsomes. Mercell.
- Thermo Fisher Scientific. (n.d.). Thawing and Incubating Human and Animal Liver Microsomes. Thermo Fisher Scientific.
- Möller, G. P., et al. (2014). Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
- Waters. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 548, 21-42.
- Urban, J., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 139.
- BOC Sciences. (n.d.). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. BOC Sciences.
- Fiori, L., & Loffredo, M. R. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem, 22(12), 2055-2067.
- Thermo Fisher Scientific. (n.d.).
- Dunn, B. M. (2021). Mechanisms of Proteolytic Enzymes and Their Inhibition in QM/MM Studies. International Journal of Molecular Sciences, 22(6), 3196.
Sources
- 1. Impact of oxetane incorporation on the structure and stability of alpha-helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Proteolytic Enzymes and Their Inhibition in QM/MM Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. hplc.eu [hplc.eu]
- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. info.mercell.com [info.mercell.com]
- 17. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
Validation & Comparative
In vitro assays to determine biological activity of amino acid derivatives
Executive Summary
Amino acid (AA) derivatives—whether designed as prodrugs, neurotransmitter analogs, or metabolic modulators—present unique challenges in in vitro characterization. Unlike standard small molecules, their biological activity is often contingent upon specific transport mechanisms (e.g., LAT1, PEPT1) and enzymatic bioactivation (e.g., esterase hydrolysis).
This guide objectively compares the primary assay platforms required to validate these derivatives. We move beyond generic screening to focus on transport-specific and metabolism-dependent workflows. The "Product" in this context refers to your candidate amino acid derivative, which must be benchmarked against "Alternatives" (parent drugs or native amino acids).
Part 1: Stability Profiling – The Gatekeeper
Before assessing biological activity, one must determine if the derivative survives the biological milieu long enough to reach its target or if it releases the active payload at the desired rate.
Comparison: Chemical vs. Enzymatic Stability Assays
| Feature | Chemical Stability (pH-dependent) | Enzymatic Stability (Biological Matrices) |
| Objective | Simulate GI tract (pH 1.2–6.8) and systemic circulation (pH 7.4). | Assess bioactivation (prodrug |
| Key Reagents | Hydrochloric acid, Acetate, Phosphate buffers. | Human Plasma, Liver S9 Fraction, Caco-2 Homogenate. |
| Throughput | High (96-well plate). | Medium (Requires biological handling).[1][2] |
| Relevance | Determines shelf-life and oral formulation viability. | Critical for AA prodrugs; predicts in vivo half-life ( |
| Limitations | Misses esterase-mediated hydrolysis. | High variability between species (Rat vs. Human). |
Protocol 1: Enzymatic Stability in Plasma/Homogenate
This protocol validates the "prodrug" concept, ensuring the AA-moiety is cleaved to release the active parent.
-
Preparation: Thaw Human Plasma or prepare Cell Homogenate (e.g., Caco-2, 1 mg protein/mL) in PBS (pH 7.4).
-
Incubation: Pre-warm 190 µL of matrix at 37°C for 5 min.
-
Initiation: Add 10 µL of test compound (10 mM stock in DMSO) to reach final conc. of 500 µM.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately transfer aliquot into 200 µL ice-cold Acetonitrile containing Internal Standard (IS). Vortex for 30s.
-
Analysis: Centrifuge (10,000
g, 10 min). Analyze supernatant via HPLC-UV or LC-MS/MS. -
Calculation: Plot
vs. time. Slope gives .
Expert Insight: For AA derivatives, stability often correlates with the steric bulk of the side chain. We typically observe stability in the order: Valine > Leucine > Phenylalanine derivatives (due to esterase accessibility).
Part 2: Permeability & Transport – The Delivery Mechanism
Amino acid derivatives are frequently designed to hijack nutrient transporters (LAT1, PEPT1) to cross the Blood-Brain Barrier (BBB) or intestinal epithelium. Standard passive diffusion assays often fail to predict their performance.
Comparison: PAMPA vs. Caco-2 vs. Transporter Assays[3][4]
| Assay Platform | PAMPA (Artificial Membrane) | Caco-2 (Cell Monolayer) | LAT1-Overexpressing Cells (e.g., MDCK-LAT1) |
| Mechanism | Passive Diffusion only.[3] | Passive + Active Transport + Efflux.[4] | Specific Active Transport (LAT1).[5] |
| Cost/Speed | Low / Very Fast. | High / Slow (21-day culture). | Medium / Fast. |
| Suitability for AA Derivatives | Poor. AA derivatives are often hydrophilic and rely on transporters, which PAMPA lacks. | High. The Gold Standard for intestinal absorption. | Critical. Essential for proving BBB penetration mechanism. |
Protocol 2: Competitive Uptake Assay (LAT1 Specific)
Validates if your derivative is a substrate for the L-Type Amino Acid Transporter 1 (LAT1).
-
Cell Seeding: Seed LAT1-expressing cells (e.g., KB or MDCK-LAT1) at
cells/well in 24-well plates. Culture for 24h. -
Buffer Prep: Prepare HBSS (sodium-free, choline-substituted) to exclude Na
-dependent transport (System A). -
Tracer: Use
-L-Leucine (1 µM, 0.5 µCi/mL) as the reference substrate. -
Competition: Add
-L-Leucine alone (Control) or with your Test Derivative (10–1000 µM). -
Uptake: Incubate for 2–5 min at 37°C (initial rate conditions).
-
Termination: Aspirate and wash 3x with ice-cold HBSS. Lyse cells with 0.1 N NaOH.
-
Quantification: Measure radioactivity via Liquid Scintillation Counting.
-
Result: If the derivative inhibits
-L-Leucine uptake significantly ( ), it binds LAT1. Follow up with determination.
Figure 1: The LAT1 Obligatory Exchange Mechanism. AA derivatives (blue) enter the cell by exchanging with intracellular Glutamine (red), followed by intracellular hydrolysis to the active parent drug.
Part 3: Biological Activity – The Effect
When testing cytotoxicity or antiproliferative activity of AA derivatives, the choice of assay is critical. Metabolic assays can be misleading if the derivative itself feeds into metabolic pathways (e.g., Glutamine analogs).
Comparison: MTT vs. ATP (CellTiter-Glo)
| Feature | MTT / MTS Assay | ATP Assay (CellTiter-Glo) |
| Readout | Colorimetric (Formazan absorbance). | Luminescence (Luciferase reaction). |
| Marker | Mitochondrial Dehydrogenase activity.[6] | Cellular ATP content.[7][8][9] |
| Sensitivity | Moderate ( | High ( |
| Risk for AA Derivatives | High. AA derivatives may upregulate metabolic enzymes without increasing cell number, causing "false viability" signals. | Low. ATP is a direct marker of metabolic presence and membrane integrity. |
| Recommendation | Use for routine screening only. | Preferred for AA derivatives to avoid metabolic artifacts. |
Protocol 3: ATP-Based Viability Assay
-
Plating: Seed cells (e.g., 3,000 cells/well) in opaque-walled 96-well plates. Incubate 24h.
-
Treatment: Add Test Derivative (serial dilutions) for 24–72h.
-
Reagent Prep: Thaw CellTiter-Glo buffer and substrate; mix to equilibrate to room temperature.
-
Lysis: Add volume of CellTiter-Glo reagent equal to cell culture volume (e.g., 100 µL + 100 µL).
-
Mixing: Orbitally shake for 2 min to induce cell lysis.
-
Stabilization: Incubate 10 min at RT to stabilize luminescent signal.
-
Measurement: Read Luminescence (RLU) on a plate reader (integration time: 1s).
Part 4: Integrated Workflow & Data Interpretation
To rigorously validate an amino acid derivative, follow this logical hierarchy. Do not proceed to functional assays until stability and transport are confirmed.
Figure 2: Decision Tree for AA Derivative Evaluation. Note that enzymatic instability (Step 1) can disqualify a candidate before expensive transport studies (Step 2).
Case Study: Interpreting Results
Scenario: You are testing "Val-DrugX" (Valine promoiety) vs. "Phe-DrugX" (Phenylalanine promoiety).
-
Stability: Val-DrugX (
min) is more stable in plasma than Phe-DrugX ( min). Conclusion: Phe-derivative may degrade before reaching the target tissue. -
Transport: Phe-DrugX shows 80% inhibition of
-Leu uptake (LAT1 high affinity), while Val-DrugX shows 20%. Conclusion: Phe-moiety is better for LAT1 targeting. -
Activity: Despite lower stability, Phe-DrugX shows 10x higher potency in cells expressing LAT1. Final Verdict: The transport advantage of the Phe-derivative outweighs its lower stability, making it the superior candidate for intracellular targeting.
References
-
Vig, B. S., et al. (2013). "Amino acid ester prodrugs of floxuridine: synthesis and effects of structure on prodrug stability and intestinal absorption." Molecular Pharmaceutics. Link
-
Puris, E., et al. (2020). "L-Type amino acid transporter 1 as a target for drug delivery." Pharmaceutical Research. Link
-
Sinko, B., et al. (2012). "A three lipid-component PAMPA system method versus Caco-2 monolayers." Pharmaceutical Research. Link
-
Riss, T. L., et al. (2004). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
-
Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. bioivt.com [bioivt.com]
- 6. journals.plos.org [journals.plos.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Is Your MTT Assay the Right Choice? [promega.jp]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structural Confirmation of 2-Amino-2-(oxetan-3-yl)acetic Acid Derivatives via NMR Analysis
Introduction: The Oxetane Motif in Modern Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that can enhance the physicochemical properties of drug candidates is relentless. Among these, the oxetane ring has emerged as a particularly valuable motif.[1] This small, four-membered cyclic ether is often employed as a nonclassical bioisostere for frequently encountered groups like gem-dimethyl or carbonyl functionalities.[1] Its introduction can lead to significant improvements in metabolic stability, aqueous solubility, and lipophilicity, while also increasing the three-dimensionality of a molecule.[1]
2-Amino-2-(oxetan-3-yl)acetic acid and its derivatives are a class of non-proteinogenic amino acids that incorporate this valuable scaffold.[2][3] However, the very features that make the oxetane ring attractive—its inherent ring strain and puckered conformation—also introduce significant complexity into its structural analysis.[4] Unambiguous confirmation of the molecular architecture, particularly the precise connectivity between the oxetane ring and the amino acid backbone, requires a robust, multi-faceted analytical approach.
This guide provides an in-depth comparison of NMR techniques and a validated workflow designed for the definitive structural elucidation of these novel amino acid derivatives. We will move beyond simple data reporting to explain the causality behind our experimental choices, ensuring a self-validating and trustworthy analytical system.
Pillar 1: The Causality of Experimental Choices - Why a Multi-Dimensional Approach is Essential
While one-dimensional (1D) ¹H and ¹³C NMR provide a foundational overview of a molecule's structure, they are often insufficient for complex, non-canonical amino acids.[2][3] Protons on the strained oxetane ring can exhibit unusual chemical shifts and complex coupling patterns that may overlap with other signals. Therefore, a suite of two-dimensional (2D) NMR experiments is not just beneficial, but essential for piecing together the molecular puzzle. Each experiment provides a unique piece of connectivity information, and together, they form a logical, cross-verifying network.
The core experiments in our workflow are:
-
¹H NMR: Reveals the proton environments and their immediate neighbors through scalar (J) coupling.
-
¹³C NMR with DEPT-135: Identifies all unique carbon environments and distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) groups. Quaternary carbons are absent in DEPT-135.
-
COSY (COrrelation SpectroscopY): Maps proton-proton couplings, allowing for the tracing of spin systems through the carbon skeleton.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon atom it is attached to, providing definitive ¹J(C,H) connections.[5][6]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. It reveals correlations between protons and carbons over two or three bonds (²J(C,H) and ³J(C,H)), linking together molecular fragments that have no direct proton-proton connections.[6][7][8]
Logical Workflow for Structural Validation
The following diagram illustrates the systematic workflow. Each step builds upon the last, culminating in a fully validated structure.
Caption: A systematic workflow for NMR-based structure elucidation.
Pillar 2: A Self-Validating Protocol in Action
To illustrate the process, we will consider a representative example: Methyl 2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate . This derivative incorporates common protecting (Boc) and esterifying (methyl) groups used in synthesis.[9][10]
Caption: Structure of the target molecule with atom numbering for NMR assignment.
Experimental Protocol
-
Sample Preparation: Dissolve ~10-15 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can impact the chemical shifts of exchangeable protons like N-H.[11]
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. This provides the initial overview of all proton signals.
-
¹³C/DEPT-135 Acquisition: Acquire a 1D carbon spectrum and a DEPT-135 spectrum to identify and differentiate CH, CH₂, and CH₃ carbons.
-
gCOSY Acquisition: Run a gradient-enhanced COSY experiment to establish proton-proton coupling networks.
-
gHSQC Acquisition: Run a gradient-enhanced HSQC experiment to correlate protons to their directly attached carbons.
-
gHMBC Acquisition: Run a gradient-enhanced HMBC experiment, optimized for a long-range coupling constant of ~8 Hz, to identify multi-bond C-H correlations.[5]
Interpreting the Data: A Step-by-Step Analysis
| Step | Experiment | Objective | Expected Observations for the Example Molecule |
| 1 | ¹H & ¹³C NMR | Initial Assignment | ¹H: A singlet for Boc (~1.4 ppm), a singlet for OCH₃ (~3.7 ppm), a multiplet for H3 (~3.0-3.5 ppm), complex multiplets for the diastereotopic H2/H4 protons (~4.5-5.0 ppm), a signal for Hα (~4.0-4.5 ppm), and a signal for NH (~5.0-6.0 ppm). ¹³C: Signals for Boc carbons, OCH₃, C=O groups, Cα, and the three distinct oxetane carbons (C3, C2/4).[4][9] |
| 2 | COSY | Trace H-H Connectivity | A clear correlation between Hα and H3. A strong correlation between H3 and the H2/H4 protons, confirming the integrity of the oxetane-amino acid linkage. |
| 3 | HSQC | Map C-H Pairs | Each cross-peak confirms a direct C-H bond. For example, the proton signal at ~4.0-4.5 ppm (Hα) will correlate with its corresponding carbon signal (Cα). This step validates the initial assignments from 1D spectra. |
| 4 | HMBC | Confirm the Core Structure | This is the definitive step. Key correlations (illustrated below) will unambiguously connect all molecular fragments, leaving no room for alternative structures. |
The Power of HMBC: Connecting the Fragments
The HMBC spectrum provides the irrefutable links between the amino acid backbone, the oxetane ring, and the protecting/ester groups.
Caption: Key HMBC correlations confirming the molecular structure.
Trustworthiness through Cross-Validation:
-
The COSY experiment shows Hα is coupled to H3.
-
The HMBC experiment shows a correlation from Hα to C3, C2, and C4.
-
The HMBC also shows correlations from the oxetane protons (H2/H4) back to Cα. This web of reciprocal correlations forms a self-validating loop, confirming the oxetane-C3 to Cα bond with extremely high confidence.
Pillar 3: Quantitative Data & Comparison
To highlight the unique spectral features of the oxetane moiety, we compare its expected NMR data with that of a simpler analogue, N-Boc-Alanine methyl ester.
| Assignment | N-Boc-2-Amino-2-(oxetan-3-yl)acetate Methyl Ester (Expected) | N-Boc-Alanine Methyl Ester (Reference) | Key Difference & Rationale |
| ¹H - α-H | ~4.0 - 4.5 ppm (d) | ~4.3 ppm (q) | Different splitting pattern. In our target, α-H is split by H3. In Alanine, it's split by the methyl protons. |
| ¹H - Side Chain | H3: ~3.0-3.5 (m)H2/H4: ~4.5-5.0 (m) | CH₃: ~1.4 ppm (d) | The oxetane protons are significantly downfield due to the electronegative oxygen and ring strain. Their complex multiplets are a hallmark of this structure. |
| ¹³C - α-C | ~55 - 60 ppm | ~49 ppm | The substitution at the α-position influences its chemical shift. |
| ¹³C - Side Chain | C3: ~35-40 ppmC2/C4: ~75-80 ppm | CH₃: ~18 ppm | The oxetane C2/C4 carbons are highly deshielded by the ring oxygen, providing a clear diagnostic signal.[9] |
This comparison underscores why a simple 1D NMR analysis could be misleading. The complexity and unique chemical shifts introduced by the oxetane ring necessitate the full 2D NMR toolkit for unambiguous assignment.
Conclusion
The structural confirmation of novel non-proteinogenic amino acids like 2-Amino-2-(oxetan-3-yl)acetic acid derivatives is a task that demands precision and a logical, multi-step analytical strategy. By systematically applying a suite of 1D and 2D NMR experiments—¹H, ¹³C, DEPT, COSY, HSQC, and HMBC—researchers can build a complete and irrefutable picture of the molecular architecture. The power of this approach lies in its self-validating nature, where correlations from different experiments (e.g., COSY and HMBC) converge to support a single, unambiguous structure. This guide provides the experimental framework and interpretive logic necessary for researchers and drug development professionals to confidently characterize these medicinally important molecules.
References
-
Štefane, B., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link][9][10]
-
Toma, V., et al. (2020). Chemical Space Exploration of Oxetanes. International Journal of Molecular Sciences, 21(21), 8199. [Link]
-
Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 57-72. [Link][2][3]
- Mal, T. K., et al. (2002). NMR structural characterization of non-canonical amino acids in peptides and proteins. Journal of Biomolecular NMR, 23(3), 225-234.
-
Denmark, S. E. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign. [Link][4]
-
Pérez, C., et al. (2021). Decoding the Structure of Non-Proteinogenic Amino Acids: The Rotational Spectrum of Jet-Cooled Laser-Ablated Thioproline. Molecules, 26(24), 7589. [Link][11]
-
Abreu, A. S., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Structure and Bonding, vol 149. Springer, Berlin, Heidelberg. [Link][7]
-
Steinbeck, C., & Krause, S. (2004). Theoretical NMR correlations based Structure Discussion. Journal of Cheminformatics, 2004(Suppl 1), P3. [Link][8]
-
Organic Chemistry Explained. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link][6]
-
Wani, T. U., & Jha, P. C. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management, 4(1), 22-29. [Link][12]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link][5]
-
Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12616-12638. [Link][1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mr.copernicus.org [mr.copernicus.org]
- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. youtube.com [youtube.com]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pharmacy.nmims.edu [pharmacy.nmims.edu]
A Senior Application Scientist's Guide to Evaluating the Impact of Oxetane Moiety on Peptide Conformation
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the quest to elevate peptide-based therapeutics from promising candidates to robust clinical assets, precise control over their three-dimensional structure is paramount. Traditional peptides often suffer from poor metabolic stability and low cell permeability, limitations intrinsically linked to their conformational flexibility. This guide provides an in-depth evaluation of the oxetane moiety as a powerful tool for peptide conformational engineering. By replacing a backbone amide carbonyl group with a 3-amino oxetane heterocycle, researchers can introduce profound and predictable changes to peptide structure.[1] We will explore the mechanistic underpinnings of these changes, compare the effects of oxetane incorporation with other common modifications, and provide a validated experimental playbook for characterizing the resulting conformations. This guide is designed to equip drug development professionals with the knowledge to strategically employ oxetane modifications to overcome key challenges in peptide drug design.
Introduction: The Conformational Imperative in Peptide Drug Design
Peptide therapeutics occupy a coveted middle ground between small molecules and large biologics, offering high target specificity and potency.[1] However, their inherent susceptibility to proteolysis and limited ability to cross cell membranes have historically hindered their development. A primary cause is their conformational lability. A flexible peptide backbone is an open invitation for proteolytic enzymes.
The strategic introduction of conformational constraints is a field-proven approach to mitigate these liabilities. By pre-organizing a peptide into its bioactive conformation, we can enhance receptor binding affinity, improve resistance to enzymatic degradation, and optimize pharmacokinetic properties.[2] Among the various peptidomimetic strategies, the replacement of a backbone carbonyl with an oxetane ring has emerged as a particularly effective modification.[1][3] The oxetane unit is a small, polar, and rigid four-membered ring that acts as a bioisosteric replacement for the carbonyl group.[3][4] Its incorporation introduces a unique set of steric and electronic properties that fundamentally alter the local and global conformation of the peptide chain.
The Conformational Consequences of Oxetane Incorporation
The substitution of a planar carbonyl group with a puckered, three-dimensional oxetane ring imposes significant, predictable alterations on the peptide backbone.
Disruption of Canonical Secondary Structures: The α-Helix Case
The α-helix is a prevalent secondary structure motif crucial for many biological interactions. However, when an oxetane is incorporated into an α-helical peptide, a significant loss of helicity is consistently observed.[1][5] This disruption is not merely a passive consequence of steric bulk but an active remodeling of the peptide's foundational hydrogen-bonding network.
-
Mechanism of Disruption: Experimental data from Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, corroborated by steered molecular dynamics simulations, reveal a multi-pronged mechanism.[1][5]
-
Kinking the Axis: The oxetane modification introduces a distinct kink in the helical axis.[5]
-
Altering Dihedral Angles: This kink leads to significant changes in the φ/ψ dihedral angles of residues up to three positions away from the modification site.[1][5]
-
Rewiring Hydrogen Bonds: Most critically, the canonical (i, i+4) hydrogen bonds that stabilize the α-helix are broken. The peptide backbone instead forms new, short-range (i, i+2) hydrogen bonds in the vicinity of the oxetane.[5][6]
-
This predictable disruption makes the oxetane moiety a powerful tool for breaking undesirable helical structures or for introducing specific turns into a peptide sequence.
Induction of Turn Geometries: A Gateway to Macrocyclization
Beyond disrupting helices, the oxetane moiety is a potent inducer of β-turn conformations.[5][7] This has been directly substantiated by NMR spectroscopy, which shows the presence of long-range Nuclear Overhauser Effects (NOEs), specifically dNN(i, i+2) and dαN(i, i+2), which are hallmark indicators of a turn structure.[7][8][9]
This turn-inducing property is of immense practical importance for the synthesis of cyclic peptides.[7][9] Head-to-tail cyclization of short, linear peptides is often inefficient due to the high entropic penalty of bringing the N- and C-termini together. By incorporating an oxetane, the linear precursor is pre-organized into a turn-like conformation, drastically improving cyclization efficiency, reaction rates, and yields across challenging ring sizes.[7][9][10]
Comparative Analysis: Oxetane vs. Other Conformational Modulators
To fully appreciate the utility of the oxetane moiety, it is instructive to compare it with other established methods for peptide conformational control.
| Feature | Oxetane Modification | Proline Substitution | N-Alkylation (e.g., N-Methylation) |
| Primary Conformational Impact | Induces distinct kink/turn; potent α-helix disrupter.[1][5] | Induces kink; classic α-helix and β-sheet breaker. | Disrupts H-bonding; can favor specific rotamers. |
| Mechanism | Replaces C=O, altering backbone geometry and H-bond pattern.[5] | Cyclic side chain restricts φ angle (~-65°); promotes cis-amide bond.[11] | Removes amide proton, preventing H-bond donation; steric effects. |
| Impact on H-Bonding | Disrupts (i, i+4) bonds, promotes (i, i+2) bonds.[5] | Amide nitrogen cannot act as an H-bond donor. | Amide nitrogen cannot act as an H-bond donor. |
| Macrocyclization Efficiency | Significantly enhances yields and rates; shown to be superior to N-methylation.[7][9] | Often used to facilitate cyclization by inducing turns. | Can improve cyclization, but often less effective than oxetane.[9] |
| Synthetic Accessibility | Requires synthesis of specialized oxetane-amino acid building blocks.[2][12] | Commercially available as standard Fmoc-protected derivatives. | Requires specific N-alkylated amino acid precursors. |
| Bioisosteric Role | Acts as a stable, polar replacement for a carbonyl group.[3][13] | Unique imino acid structure. | Increases lipophilicity. |
Experimental Playbook: Methodologies for Evaluation
A robust evaluation of an oxetane's impact requires a multi-faceted approach combining synthesis, spectroscopy, and computational modeling.
Workflow for Conformational Analysis of Oxetane-Modified Peptides (OMPs)
Caption: Experimental workflow for OMP synthesis and analysis.
Experimental Protocol 1: Circular Dichroism (CD) Spectroscopy
Causality: CD spectroscopy is the first-line technique to rapidly assess the global impact of the oxetane modification on the peptide's secondary structure. It measures the differential absorption of left- and right-circularly polarized light, which is highly sensitive to ordered structures like α-helices and β-sheets. A significant reduction in the characteristic α-helical signature (negative bands at ~208 and ~222 nm) upon oxetane incorporation provides strong evidence of conformational disruption.[1]
Methodology:
-
Sample Preparation: Dissolve the lyophilized native and oxetane-modified peptides in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4). For peptides prone to aggregation, 2,2,2-trifluoroethanol (TFE) can be added to promote helicity, providing a clearer baseline for observing disruption.
-
Concentration Determination: Accurately determine the peptide concentration using UV absorbance at 280 nm (if Trp or Tyr are present) or via amino acid analysis.
-
Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range from 190 to 260 nm. Use a quartz cuvette with a 1 mm path length.
-
Data Acquisition: Record spectra at a controlled temperature (e.g., 25 °C). Average at least three scans for each sample to improve the signal-to-noise ratio.
-
Data Processing: Subtract the spectrum of the buffer blank from the sample spectra. Convert the raw data (mdeg) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ to normalize for concentration and peptide length.
-
Analysis: Compare the MRE values and spectral shapes of the native and modified peptides. A decrease in the magnitude of the negative band at 222 nm is a quantitative indicator of lost helicity.[5]
Experimental Protocol 2: 2D NMR Spectroscopy
Causality: While CD gives a global picture, NMR provides atomic-level, residue-specific information. The key experiment is the 2D NOESY (Nuclear Overhauser Effect Spectroscopy), which detects protons that are close in space (< 5 Å), regardless of their position in the sequence. The observation of specific NOE cross-peaks, such as between the amide proton of one residue (i) and the amide proton of a residue two positions down the chain (i+2), is direct and unambiguous evidence of a turn geometry induced by the oxetane.[7][9]
Methodology:
-
Sample Preparation: Dissolve the peptide to a concentration of 1-5 mM in a deuterated solvent (e.g., 90% H₂O/10% D₂O or deuterated TFE/water mixtures).
-
Data Acquisition: Use a high-field NMR spectrometer (≥ 600 MHz). Acquire a suite of 2D experiments:
-
TOCSY: To assign spin systems to specific amino acid types.
-
NOESY: To identify through-space correlations. Use a mixing time of 200-400 ms.
-
HSQC: To correlate protons with their attached nitrogens or carbons.
-
-
Resonance Assignment: Sequentially assign all proton and nitrogen resonances for the peptide backbone and side chains using the TOCSY and NOESY spectra.
-
Structural Analysis:
-
Systematically search the NOESY spectrum for short- and medium-range NOEs.
-
Pay close attention to the region around the oxetane modification. The presence of dαN(i, i+2) or dNN(i, i+2) NOEs is a definitive marker of a turn.[7]
-
Compare the chemical shifts and NOE patterns between the native and oxetane-modified peptides to pinpoint specific conformational changes.
-
Visualizing the Impact: From Helix to Turn
The incorporation of an oxetane moiety fundamentally redirects the conformational landscape of a peptide segment from a linear, helical path to a compact, turn-like structure.
Caption: Oxetane incorporation disrupts α-helical H-bonds, inducing a turn.
Conclusion and Strategic Outlook
The incorporation of an oxetane moiety is far more than a simple substitution; it is a strategic intervention in peptide design. By acting as a potent helix disrupter and turn inducer, it provides a reliable method for sculpting the peptide backbone.[1][7] This conformational control directly translates into tangible improvements in drug-like properties, most notably by enhancing metabolic stability and facilitating the synthesis of constrained cyclic peptides.[9][14]
For drug development professionals, the oxetane modification should be considered a key tool for:
-
Stabilizing Bioactive Conformations: Locking a peptide into a turn geometry that mimics its receptor-bound state.
-
Improving Pharmacokinetics: Increasing resistance to proteolysis by removing a cleavable amide bond and inducing a less accessible conformation.
-
Enabling Challenging Syntheses: Dramatically improving the yields of head-to-tail macrocyclization for creating potent and permeable cyclic peptides.[7][9]
Future research will likely focus on exploring substitutions on the oxetane ring itself to further fine-tune steric and electronic properties, offering even greater control over peptide conformation and function.
References
-
Jayawant, E. S., Beadle, J. D., Wilkening, I., Raubo, P., Shipman, M., Notman, R., & Dixon, A. M. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics, 22(43), 25075-25083. [Link]
-
Hoose, A., Wilkening, I., Knuhtsen, A., Raubo, P., Shipman, M., & Jamieson, A. G. (2020). Development of Oxetane Modified Building Blocks for Peptide Synthesis. Organic & Biomolecular Chemistry. [Link]
-
Jayawant, E. S., et al. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics. [Link]
-
Notman, R., et al. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. ResearchGate. [Link]
-
Roesner, S., Saunders, G. J., Wilkening, I., Jayawant, E., Geden, J. V., Kerby, P., ... & Shipman, M. (2019). Macrocyclisation of small peptides enabled by oxetane incorporation. Chemical Science, 10(4), 1048-1054. [Link]
-
Wilkening, I., et al. (2019). Macrocyclisation of small peptides enabled by oxetane incorporation. ResearchGate. [Link]
-
Roesner, S., et al. (2019). Macrocyclisation of small peptides enabled by oxetane incorporation. National Center for Biotechnology Information. [Link]
-
Shipman, M., et al. (2020). Development of oxetane modified building blocks for peptide synthesis. SciSpace. [Link]
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]
-
S. J. F. Macdonald. (2022). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Drug Discovery and Development. [Link]
-
Wilkening, I., et al. (2014). Synthesis and structure of oxetane containing tripeptide motifs. RSC Publishing. [Link]
-
Boutureira, O., et al. (2017). Site-Selective Modification of Proteins with Oxetanes. National Center for Biotechnology Information. [Link]
-
Tarasenko, N., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]
-
Wilkening, I., et al. (2014). Synthesis and structure of oxetane containing tripeptide motifs. PubMed. [Link]
-
Boutureira, O., et al. (2017). Site-Selective Modification of Proteins with Oxetanes. ResearchGate. [Link]
-
Gedanken, A., & Schurig, V. (1981). A circular dichroism study of the oxirane chromophore. Bar-Ilan University Research Authority. [Link]
-
Hoose, A., et al. (2020). Development of Oxetane Modified Building Blocks for Peptide Synthesis. The Royal Society of Chemistry. [Link]
-
DeNicola, A. B., et al. (2018). An Oxetane-based Polyketide Surrogate to Probe Substrate Binding in a Polyketide Synthase. DOI. [Link]
-
Beadle, J. D., et al. (2017). Solid-phase synthesis of oxetane modified peptides. CORE. [Link]
-
Burkhard, J. A., et al. (2017). Applications of oxetanes in drug discovery and medicinal chemistry. National Center for Biotechnology Information. [Link]
-
Iris Biotech. (n.d.). Proline Derivatives and Analogs. Iris Biotech. [Link]
-
Roesner, S., et al. (2019). Macrocyclisation of small peptides enabled by oxetane incorporation. RSC Publishing. [Link]
-
Samanta, S., et al. (2020). Conformational landscape of substituted prolines. National Center for Biotechnology Information. [Link]
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ACS Publications. [Link]
-
Thomas, B. E., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. National Center for Biotechnology Information. [Link]
-
Saunders, G. J., et al. (2022). Oxetane modified cyclic peptides by disulphide bond formation. ResearchGate. [Link]
Sources
- 1. Impact of oxetane incorporation on the structure and stability of alpha-helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of oxetane incorporation on the structure and stability of alpha-helical peptides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Macrocyclisation of small peptides enabled by oxetane incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macrocyclisation of small peptides enabled by oxetane incorporation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 13. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
Docking Non-Canonical Peptides: A Comparative Guide to 2-Amino-2-(oxetan-3-yl)acetic Acid
Content Type: Technical Comparison & Protocol Guide Subject: 2-Amino-2-(oxetan-3-yl)acetic acid (Oxetan-3-ylglycine) CAS: 1270019-87-8 (racemic), 2437199-28-3 (S-isomer)
Executive Summary
In modern peptide drug discovery, metabolic stability and membrane permeability are often competing goals. 2-Amino-2-(oxetan-3-yl)acetic acid (referred to herein as Oxetan-3-ylglycine ) has emerged as a critical "polar bioisostere" for the gem-dimethyl group found in Aminoisobutyric acid (Aib) or the isopropyl group of Valine/Leucine.
This guide provides a validated computational workflow for docking peptides containing this non-canonical amino acid (NCAA). Unlike standard residues, Oxetan-3-ylglycine requires custom force-field parameterization to accurately model its unique puckering geometry and hydrogen-bonding capability.
Comparison at a Glance
| Feature | Oxetan-3-ylglycine | Aib (Gem-dimethyl) | Leucine |
| Steric Bulk | Moderate (Cyclic) | Low-Moderate | Moderate (Flexible) |
| Electronic Nature | Polar (Ether Oxygen) | Hydrophobic | Hydrophobic |
| H-Bond Capability | Acceptor (Ether O) | None (Sidechain) | None |
| LogP Effect | Lowers (Hydrophilic) | Increases (Lipophilic) | Increases |
| Metabolic Stability | High (No benzylic H) | High | Low (Oxidation prone) |
Part 1: The Chemical Rationale
The "Polar Gem-Dimethyl" Effect
The oxetane ring is a four-membered cyclic ether.[1] In medicinal chemistry, it is widely cited (see Wuitschik et al.) as a solution to "molecular obesity" (high lipophilicity).
-
Solubility & ADME: Replacing a hydrophobic gem-dimethyl group (as in Aib) with an oxetane ring reduces LogP significantly (typically by ~1.0 unit) while maintaining similar steric volume.
-
Conformational Locking: The oxetane ring is rigid. When attached to the
-carbon of a peptide, it restricts the (chi) dihedral angles, reducing the entropic penalty upon binding. -
Interaction Potential: unlike the inert methyl groups of Aib or Valine, the oxetane oxygen is a weak hydrogen bond acceptor, capable of engaging solvent waters or specific serine/threonine residues in the binding pocket.
Part 2: Computational Parameterization (Critical)
Standard force fields (AMBER ff14SB, CHARMM36) do not contain parameters for Oxetan-3-ylglycine. Attempting to dock this residue by "forcing" atom types will result in incorrect ring puckering and invalid binding energies.
Workflow: From QM to Force Field
The following protocol ensures the oxetane ring geometry is preserved during docking.
Figure 1: Validated parameterization workflow for Non-Canonical Amino Acids (NCAAs).
Step-by-Step Protocol
1. Geometry Optimization (QM)
You must calculate the relaxed geometry of the capped amino acid (Ace-OxetanGly-NMe) to capture the correct ring pucker.
-
Software: Gaussian, ORCA, or Psi4.
-
Theory: HF/6-31G* or B3LYP/6-31G(d).
-
Input: 3D structure of Acetyl-capped 2-Amino-2-(oxetan-3-yl)acetic acid N-methylamide.
2. Charge Derivation (RESP)
Standard partial charges (Gasteiger) are insufficient for the strained ether oxygen.
-
Method: Restrained Electrostatic Potential (RESP) fitting.
-
Target: The oxetane oxygen typically carries a charge of approx -0.35 to -0.45, distinct from standard ethers due to ring strain.
3. Force Field Generation
-
Tool: Antechamber (AmberTools).
-
Command:
Note: OXG is the custom 3-letter code assigned to this residue.
Part 3: Comparative Docking Studies
Once parameterized, the docking study compares the Oxetane-peptide against standard variants.
Interaction Logic: Oxetane vs. Alkyl
The following diagram illustrates why Oxetan-3-ylglycine often outperforms Aib/Valine in polar pockets.
Figure 2: Mechanistic difference in binding. The oxetane oxygen can recruit H-bonds where alkyl groups cannot.
Docking Protocol (AutoDock Vina / Glide)
1. Grid Generation:
-
Center the grid box on the active site.
-
Crucial: Because the oxetane ring is rigid, you must use a slightly softer potential (scaling factor 0.8 on vdW radii) during initial sampling to prevent artificial rejection due to minor steric overlaps, then refine with full hardness.
2. Ligand Preparation:
-
Peptide A (Control): Sequence Ac-Phe-Aib-Glu-NH2
-
Peptide B (Test): Sequence Ac-Phe-OXG-Glu-NH2
-
Ensure the backbone
angles are allowed to rotate, but the oxetane ring atoms (C-C-C-O) must remain rigid relative to each other.
3. Analysis Metrics:
-
Binding Affinity (
): kcal/mol. -
Ligand Efficiency (LE):
/ Heavy Atom Count. Oxetanes usually improve LE by adding affinity without significant mass increase. -
RMSD: Compare the backbone conformation of the Oxetane peptide vs. the Aib peptide.
Part 4: Experimental Validation
Docking is a hypothesis. To validate the "Oxetane Advantage," the following experimental assays are standard in the field.
Solubility Assay (Thermodynamic)
-
Method: Shake-flask method in PBS (pH 7.4).
-
Expectation: The Oxetane peptide should show 5-10x higher solubility than the Aib/Leu analogue due to the exposed ether oxygen lowering the LogD.
Metabolic Stability (Microsomal)
-
Method: Incubate with Human Liver Microsomes (HLM).
-
Mechanism: The oxetane ring blocks metabolic hot-spots. Unlike a standard alkyl chain which is susceptible to CYP450 oxidation, the oxetane ring is metabolically robust.
-
Data Output: Intrinsic Clearance (
).
References
-
Wuitschik, G., et al. (2010).[2][3] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[2][3][4] Angewandte Chemie International Edition.[3][5]
-
Burkhard, J. A., et al. (2010).[2][3] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[2][3][4][6] Journal of Medicinal Chemistry.
-
Wang, J., et al. (2004). Development of the General Amber Force Field (GAFF). Journal of Computational Chemistry.
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking. Journal of Computational Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Enhancing Peptide Enzymatic Stability with Oxetane Amino Acids
Introduction: The Challenge of Peptide Therapeutics
Peptide-based drugs represent a highly promising class of therapeutics, offering remarkable specificity and potency compared to traditional small molecules. However, their clinical translation is often hampered by a critical vulnerability: poor metabolic stability.[1] The peptide bonds that form their backbone are natural substrates for a wide array of endogenous proteases, leading to rapid degradation and short in-vivo half-lives.[2] This enzymatic breakdown, known as proteolysis, is a fundamental biological process for recycling amino acids and regulating cellular functions, but it poses a significant barrier to developing effective peptide drugs.[3][4][5]
To overcome this hurdle, medicinal chemists have developed numerous strategies, including N- or C-terminal modifications, cyclization, and the incorporation of non-natural amino acids.[6][7] Among the most innovative approaches is the site-specific replacement of natural amino acids with structurally unique building blocks designed to resist enzymatic cleavage. This guide focuses on one such building block: the oxetane amino acid . We will provide an in-depth comparison, supported by experimental frameworks, to demonstrate how incorporating these motifs can dramatically enhance peptide stability.
The Oxetane Advantage: Engineering Resistance Through Steric Hindrance
Oxetane amino acids are a class of non-natural, conformationally constrained amino acids. They feature a four-membered cyclic ether (an oxetane ring) integrated into their structure.[8][9] This compact, rigid, and polar motif introduces significant steric bulk in the vicinity of the peptide backbone.[8]
The primary mechanism by which oxetane amino acids confer enzymatic stability is steric hindrance . Proteases such as trypsin and chymotrypsin have highly specific active sites that must recognize and bind to a particular peptide sequence to catalyze the hydrolysis of the peptide bond.[3] The introduction of a bulky oxetane ring adjacent to a potential cleavage site can physically obstruct the protease's access, preventing the formation of the enzyme-substrate complex and thereby inhibiting proteolysis.[7][10] This strategy aims to render the peptide backbone unrecognizable to degradative enzymes without compromising the peptide's overall conformation required for biological activity.[11]
Conceptual Model: Steric Shielding of a Protease Cleavage Site
The following diagram illustrates how an oxetane amino acid can protect a vulnerable peptide bond from enzymatic degradation.
Caption: Mechanism of protease resistance via steric hindrance.
Experimental Design: A Head-to-Head Comparison
To objectively assess the stabilizing effect of oxetane amino acids, a direct comparison with a native, susceptible peptide is essential. The following experimental design provides a robust framework for this evaluation.
Peptide Selection and Synthesis
-
Control Peptide (Peptide A): Select a short, linear peptide known to be a substrate for common proteases. A good candidate would contain cleavage sites for both trypsin (after Lysine or Arginine) and chymotrypsin (after Phenylalanine, Tyrosine, or Tryptophan).
-
Example Sequence:Ac-Gly-Ala-Phe-Lys-Gly-Gly-NH2
-
-
Oxetane-Modified Peptide (Peptide B): Synthesize an analogue of Peptide A where the amino acid at the primary cleavage site is replaced with its oxetane-containing counterpart. For instance, replace Lysine with an oxetane-modified Lysine analogue (Lys(Oxa)).
-
Example Sequence:Ac-Gly-Ala-Phe-Lys(Oxa)-Gly-Gly-NH2
-
Both peptides should be synthesized using standard solid-phase peptide synthesis (SPPS) and purified by high-performance liquid chromatography (HPLC) to >95% purity.
In Vitro Enzymatic Stability Assay
This assay measures the rate of peptide degradation when incubated with a specific protease. The amount of intact peptide remaining is quantified over time using Reverse-Phase HPLC (RP-HPLC).
Experimental Workflow: In Vitro Stability Assay
Sources
- 1. Impact of oxetane incorporation on the structure and stability of alpha-helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 3. Proteolysis - Wikipedia [en.wikipedia.org]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. news-medical.net [news-medical.net]
- 6. How to Improve Peptide Stability? NovoPro [novoprolabs.com]
- 7. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. warwick.ac.uk [warwick.ac.uk]
- 11. Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Amino-2-(oxetan-3-yl)acetic acid hydrochloride: A Guide for Laboratory Professionals
This guide provides a detailed protocol for the safe and compliant disposal of 2-Amino-2-(oxetan-3-yl)acetic acid hydrochloride. As a novel compound frequently utilized in drug discovery and development, understanding its proper handling from acquisition to disposal is paramount for ensuring laboratory safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals.
Guiding Principles of Chemical Waste Management
The disposal of any chemical, including 2-Amino-2-(oxetan-3-yl)acetic acid hydrochloride, is governed by a hierarchy of regulations and best practices. The primary objective is to mitigate risks to human health and the environment. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the legal framework for hazardous waste management.[1][2][3][4] Individual institutions and local authorities often have additional, more stringent requirements. Therefore, always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Waste Characterization: Is 2-Amino-2-(oxetan-3-yl)acetic acid hydrochloride a Hazardous Waste?
The critical first step in proper disposal is determining whether the chemical waste is hazardous. According to the EPA, a chemical waste is considered hazardous if it exhibits at least one of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][3]
Actionable Step: It is imperative to consult the manufacturer's SDS for 2-Amino-2-(oxetan-3-yl)acetic acid hydrochloride. If an SDS is unavailable, or if you have generated a waste mixture containing this compound, you must consult your institution's EHS department. They can perform a formal hazardous waste determination.
Disposal Workflow for 2-Amino-2-(oxetan-3-yl)acetic acid hydrochloride
The following diagram outlines the decision-making process and subsequent steps for the proper disposal of 2-Amino-2-(oxetan-3-yl)acetic acid hydrochloride.
Caption: Disposal decision workflow for 2-Amino-2-(oxetan-3-yl)acetic acid hydrochloride.
Step-by-Step Disposal Procedures
If Determined to be Hazardous Waste:
-
Container Selection: Use a container that is compatible with the chemical waste. For solid waste, a securely sealable, wide-mouth container is appropriate. Ensure the container is in good condition and free from leaks.[7]
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name ("2-Amino-2-(oxetan-3-yl)acetic acid hydrochloride"), and the approximate quantity.[2][7] Do not use abbreviations or chemical formulas.[7]
-
Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[7] The container must be kept closed at all times except when adding waste.[7]
-
Segregation: Ensure that the waste is segregated from incompatible materials.[7]
-
Request for Pickup: Once the container is nearly full, or before the accumulation time limit set by your institution is reached, submit a chemical waste pickup request to your EHS department.[2][7]
If Determined to be Non-Hazardous Waste:
-
Containerization: Collect the solid waste in a sturdy, sealed container.
-
Labeling: Clearly label the container as "Non-Hazardous Waste" and list the chemical contents.
-
Disposal: Dispose of the container in the designated area for non-hazardous solid chemical waste. This is typically a specific dumpster and not the regular laboratory trash.[8] Custodial staff are often instructed not to handle chemical waste containers.[8] Never dispose of chemical waste in the regular trash or down the drain without explicit permission from EHS. [2][3]
Disposal of Empty Containers
Empty containers that held 2-Amino-2-(oxetan-3-yl)acetic acid hydrochloride must also be managed properly.
-
If the chemical is hazardous: The container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9]
-
If the chemical is non-hazardous: The container can typically be disposed of in the regular trash after the label has been defaced or removed.[8]
Spill Management
In the event of a spill, consult the chemical's SDS for appropriate cleanup procedures. Generally, for a small spill of a solid, you should:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Absorb the spill with an inert material.
-
Collect the absorbed material into a sealed container for disposal as chemical waste.
-
Clean the spill area thoroughly.
For larger spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.
Summary of Key Disposal Information
| Aspect | Hazardous Waste | Non-Hazardous Waste |
| Container | Compatible, sealed, good condition | Sturdy, sealed |
| Labeling | "Hazardous Waste," full chemical name, quantity | "Non-Hazardous Waste," chemical name |
| Storage | Designated Satellite Accumulation Area | Designated non-hazardous waste area |
| Disposal Route | Through EHS hazardous waste program | Designated solid chemical waste dumpster |
| Empty Containers | Triple-rinse, collect rinsate as hazardous waste | Deface label, dispose of in regular trash |
References
- Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from SFA Environmental Health, Safety, and Risk Management.
- Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
- Fisher Scientific. (2022).
- Daniels Health. (2025, May 21).
- SCION Instruments. (2025, January 21).
- Cornell University. (n.d.). Disposal of Nonhazardous Laboratory Waste Chemicals. Retrieved from Cornell Environmental Health and Safety.
- University of York. (n.d.). Non-Hazardous Laboratory Waste. Retrieved from Department of Biology, University of York.
- University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste.
- Rowan University. (n.d.).
- MCF Environmental Services. (2025, November 26).
- Fisher Scientific. (2010, November 4).
- Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(2-Aminothiazol-4-yl)acetic acid HCl.
- TCI Chemicals. (2024, November 19).
- Sigma-Aldrich. (2025, November 6).
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. mlienvironmental.com [mlienvironmental.com]
- 4. justrite.com [justrite.com]
- 5. aksci.com [aksci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. research.columbia.edu [research.columbia.edu]
- 8. sfasu.edu [sfasu.edu]
- 9. sites.rowan.edu [sites.rowan.edu]
Personal protective equipment for handling 2-Amino-2-(oxetan-3-yl)acetic acid;hydrochloride
Topic: Personal protective equipment for handling 2-Amino-2-(oxetan-3-yl)acetic acid;hydrochloride Content Type: Operational Safety & Handling Guide Audience: Drug Discovery Scientists & Laboratory Managers
Executive Summary: The Dual-Hazard Profile
As a Senior Application Scientist, I must clarify that handling 2-Amino-2-(oxetan-3-yl)acetic acid hydrochloride presents a unique "dual-hazard" scenario often overlooked in standard safety data sheets (SDS).
-
The Pharmacophore (Oxetane): This 4-membered ether ring is a high-value gem-dimethyl isostere used to improve metabolic stability. However, it possesses significant ring strain (~107 kJ/mol).[1] While less reactive than epoxides, oxetanes are susceptible to acid-catalyzed ring opening , which can lead to uncontrolled polymerization or the formation of reactive alkylating species in solution.
-
The Salt Form (Hydrochloride): The HCl moiety imparts acidity. When this solid absorbs ambient moisture (hygroscopicity), it creates a localized acidic environment that may accelerate the decomposition of the oxetane ring, potentially generating unexpected byproducts.
Core Directive: Treat this substance as a potential contact sensitizer and chemical irritant with shelf-stability risks.
PART 1: Risk Assessment & Hierarchy of Controls
Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.
| Control Level | Requirement | Scientific Rationale |
| Primary Engineering | Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood | The HCl salt form is likely a fine particulate. Inhalation poses a risk of respiratory tract irritation (H335).[2] |
| Environmental | Humidity Control (<40% RH) | Oxetane HCl salts are often hygroscopic. Moisture triggers hydrolysis, leading to sticky residues and potential ring-opening. |
| Static Control | Ionizing Fan / Antistatic Gun | Amino acid salts are prone to static charge buildup during weighing, increasing dispersion risk. |
PART 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed for handling pure solid and solution-phase workflows (e.g., dissolution in DMSO/Water).
2.1 Hand Protection Strategy
Rationale: Standard nitrile gloves are insufficient for prolonged handling if the compound is dissolved in polar aprotic solvents (DMSO, DMF) which facilitate permeation of the solute through the glove material.
| Scenario | Glove Material | Thickness | Breakthrough Time | Protocol |
| Solid Weighing | Nitrile (Accelerator-Free) | ≥ 5 mil (0.12 mm) | > 480 min (Solid) | Single pair. Inspect for pinholes. Change if sweaty to prevent internal moisture. |
| Solution (Aqueous) | Nitrile | ≥ 5 mil | > 480 min | Single pair. Immediate change upon splash. |
| Solution (DMSO/DMF) | Laminate (PE/EVOH) or Double Nitrile | 2.7 mil (Inner) + 5 mil (Outer) | > 480 min (Laminate) | Critical: DMSO carries dissolved compounds through nitrile in <15 mins. Use laminate liners or double-glove. |
2.2 Eye & Face Protection[3][4]
-
Standard: Chemical Splash Goggles (Indirect Vent). Reasoning: Safety glasses with side shields are inadequate for fine HCl salts, which can drift around shields and react with ocular moisture to cause acid burns.
-
High Risk (Large Scale >10g): Face Shield + Goggles.
2.3 Respiratory Protection
-
Primary: Handling inside a Fume Hood (No respirator needed).
-
Secondary (Outside Hood): Full-face respirator with P100 (HEPA) + Acid Gas (AG) cartridges. Reasoning: The AG cartridge protects against trace HCl off-gassing; the P100 captures the particulate.
PART 3: Visualization of Safety Logic
3.1 PPE Selection Decision Tree
This logic flow ensures you select the correct barriers based on the solvent system, a critical variable often ignored.
Caption: PPE Selection Logic based on physical state and solvent carrier permeation risks.
PART 4: Operational Protocol (Step-by-Step)
Workflow: Solubilization & Reaction Setup
Context: You are preparing a stock solution for an assay. The compound is an HCl salt, meaning it will lower the pH of your solution.
-
Preparation:
-
Equilibrate the container to room temperature before opening to prevent condensation (water triggers oxetane instability).
-
Static Check: If the powder "flies" or sticks to the spatula, use an ionizing gun. Static dispersal is a major inhalation vector.
-
-
Weighing:
-
Place a tared vial inside the balance.
-
Transfer solid using a plastic or coated spatula. Avoid metal spatulas if possible, as scratching the oxetane salt against metal surfaces can theoretically induce mechano-chemical stress, though rare.
-
Close the vial immediately.
-
-
Solubilization (The "Exotherm" Check):
-
Add solvent (e.g., Water or DMSO).
-
Observation: HCl salts can be slightly exothermic upon hydration.
-
Buffering: If using for biological assays, the solution must be buffered immediately. The intrinsic acidity of the HCl salt can trigger acid-catalyzed ring opening of the oxetane if left in unbuffered water for prolonged periods [1].
-
-
Cleanup:
-
Wipe balance area with a saturated sodium bicarbonate tissue. This neutralizes any trace HCl salt and prevents corrosion of the balance.
-
PART 5: Emergency Response & Disposal
5.1 Spill Management Logic
Oxetanes are unique. You cannot simply treat them as generic organic waste if they are reactive.
Caption: Emergency spill response workflow prioritizing neutralization and containment.
5.2 Waste Disposal[5]
-
Stream: Halogenated Organic Waste . (Due to the Hydrochloride content).[6]
-
Segregation: Do not mix with strong acids (conc. H2SO4/HNO3) in the waste container. The heat of mixing combined with strong acid can rapidly degrade the oxetane ring, causing pressure buildup in waste drums [2].
References
-
Bull, J. A., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Chemical Reviews, 2016. (Discusses the acid-sensitivity of the oxetane ring and stability profiles).
-
Wuitschik, G., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Aspects." Journal of Medicinal Chemistry, 2010. (Provides data on the metabolic and chemical stability of oxetane derivatives).
-
Ansell Healthcare. "Chemical Resistance Guide: Permeation & Degradation Data." (Standard reference for nitrile vs. laminate glove performance against DMSO/DMF).
-
National Center for Biotechnology Information. "PubChem Compound Summary for Oxetane Derivatives." (General hazard classification for amino-oxetanes: H315, H319).[3]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
